6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Description
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Properties
IUPAC Name |
6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3BrCl2OS/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZXWYBELLMGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)SC(=C2Cl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3BrCl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90392668 | |
| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75212-27-0 | |
| Record name | 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90392668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of the novel heterocyclic compound, 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from its immediate precursor, 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid, and established principles of organic chemistry. Detailed experimental protocols for its synthesis and characterization are proposed. Furthermore, this document explores the potential of this compound as a versatile intermediate in the synthesis of biologically active molecules, particularly in the context of drug discovery, supported by visualizations of its synthetic utility and a hypothetical biological signaling pathway.
Physicochemical Properties
Table 1: Physicochemical Properties of this compound and its Precursor
| Property | 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid | This compound (Estimated) |
| Molecular Formula | C₉H₄BrClO₂S | C₉H₃BrCl₂OS |
| Molecular Weight | 291.55 g/mol | 310.00 g/mol [1] |
| Appearance | White to off-white solid (assumed) | Colorless to light-yellow solid or liquid, likely fuming in moist air.[2][3] |
| Melting Point | Data not available | Expected to be lower than the carboxylic acid precursor. |
| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg | Expected to be lower than the carboxylic acid precursor due to the absence of hydrogen bonding.[2][3] |
| Solubility | Insoluble in water, soluble in organic solvents. | Reacts with water and alcohols; soluble in aprotic organic solvents (e.g., dichloromethane, chloroform, THF).[2] |
| Reactivity | Moderately acidic. | Highly reactive electrophile, susceptible to nucleophilic acyl substitution.[4][5] |
Synthesis and Experimental Protocols
The most direct and widely used method for the preparation of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂).[6][7][8][9] This method is efficient and the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.
Synthesis of this compound
Experimental Protocol:
-
Materials:
-
6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene or dichloromethane (as solvent)
-
A catalytic amount of N,N-dimethylformamide (DMF) (optional)
-
-
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-5 equivalents), either neat or dissolved in an anhydrous solvent like toluene or dichloromethane.
-
If desired, add a catalytic amount of DMF (1-2 drops).
-
Heat the reaction mixture to reflux (typically 70-80 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
The crude this compound can be purified by distillation under high vacuum or by recrystallization from a non-polar solvent.
-
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway from carboxylic acid to acyl chloride.
Characterization
The successful synthesis of the target compound can be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretch of the acyl chloride at a higher frequency (around 1770-1800 cm⁻¹) compared to the carboxylic acid precursor (around 1700 cm⁻¹). The broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) should be absent.[1][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the calculated molecular weight of 310.00 g/mol .
Reactivity and Applications in Drug Development
Acyl chlorides are highly reactive intermediates in organic synthesis due to the excellent leaving group ability of the chloride ion and the electrophilicity of the carbonyl carbon.[4][5] This reactivity makes this compound a valuable building block for the synthesis of a diverse range of derivatives.
The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of bromine and chlorine atoms on the benzothiophene ring can further modulate the pharmacological profile of the resulting molecules.
Diagram 2: Reactivity of this compound
Caption: Reactions with various nucleophiles.
The resulting ester and amide derivatives can be further elaborated to generate libraries of compounds for high-throughput screening in drug discovery programs.
Hypothetical Biological Signaling Pathway
Given the prevalence of benzothiophene derivatives as kinase inhibitors in cancer therapy, it is plausible that novel compounds synthesized from this compound could target specific signaling pathways implicated in cell proliferation and survival.
Diagram 3: Hypothetical Kinase Inhibition Pathway
Caption: Potential mechanism of action for a derived drug.
In this hypothetical pathway, a drug candidate derived from the title compound could act as a competitive inhibitor of a tyrosine kinase, thereby blocking the downstream signaling cascade that leads to uncontrolled cell growth.
Conclusion
While direct experimental data on this compound is scarce, its physicochemical properties, synthesis, and reactivity can be reliably inferred. Its status as a highly reactive acyl chloride, combined with the proven biological significance of the benzothiophene scaffold, positions it as a valuable and versatile intermediate for the synthesis of novel compounds with therapeutic potential. This guide provides a foundational framework for researchers and drug development professionals interested in exploring the chemistry and biological applications of this promising heterocyclic compound. Further experimental validation of the properties and protocols outlined herein is encouraged.
References
- 1. benchchem.com [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acyl Chloride Uses, Reactions & Synthesis - Lesson | Study.com [study.com]
- 5. Acyl chloride - Wikipedia [en.wikipedia.org]
- 6. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, a specialty chemical with potential applications in medicinal chemistry and drug development. Due to the limited publicly available data on this specific compound, this guide also includes information on its immediate precursor and the broader class of benzothiophene derivatives to provide a thorough context for its potential utility.
Chemical Identification and Properties
The immediate precursor for the synthesis of the target carbonyl chloride is 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid. The properties of this precursor are well-documented and are summarized in the table below.
Table 1: Physicochemical Properties of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
| Property | Value | Reference |
| CAS Number | 438613-29-7 | [2][3][4] |
| Molecular Formula | C₉H₄BrClO₂S | [2] |
| Molecular Weight | 291.55 g/mol | [2] |
| Boiling Point | 446.7 ± 40.0 °C at 760 mmHg | [2] |
| Density | 1.9 ± 0.1 g/cm³ | [2] |
| Flash Point | 223.9 ± 27.3 °C | [2] |
Synthesis of this compound
The synthesis of this compound typically proceeds via the conversion of the corresponding carboxylic acid. This is a standard transformation in organic chemistry, often employing a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.
The following is a generalized experimental protocol for the synthesis of a carbonyl chloride from a carboxylic acid using thionyl chloride. This protocol should be adapted and optimized based on the specific reactivity of the substrate and laboratory safety protocols.
Materials:
-
6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene, or neat thionyl chloride)
-
Dry glassware and reaction setup under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid.
-
Under an inert atmosphere, add an excess of thionyl chloride. The reaction can be run neat or with a dry, inert solvent.
-
Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or IR spectroscopy by observing the disappearance of the carboxylic acid O-H stretch).
-
Upon completion of the reaction, the excess thionyl chloride and solvent are removed under reduced pressure. Care should be taken as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive gases[5].
-
The resulting crude this compound can be purified by distillation or crystallization, or used directly in the next synthetic step.
dot
Caption: A simplified workflow for the synthesis of the target carbonyl chloride.
Applications in Drug Development
Benzothiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of pharmacological activities[6][7]. The benzothiophene core is a key structural motif in several approved drugs. The versatility of this scaffold allows for the development of compounds with diverse therapeutic applications.
Table 2: Reported Biological Activities of Benzothiophene Derivatives
| Therapeutic Area | Examples of Activity | References |
| Anticancer | Inhibition of tubulin polymerization, kinase inhibition, induction of apoptosis. | [6][8] |
| Anti-inflammatory | Efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). | [6][8] |
| Antimicrobial | Broad-spectrum antibacterial and antifungal activities, including against multidrug-resistant strains like MRSA. | [6][9] |
| Neuroprotective | Selective estrogen receptor modulators (SERMs) with neuroprotective effects. | [6] |
| Antitubercular | Activity against Mycobacterium tuberculosis. | [7][8] |
| Antidiabetic | Potential as agents for managing diabetes. | [8][10] |
The subject compound, this compound, serves as a reactive intermediate for the synthesis of a variety of derivatives. The carbonyl chloride group is highly susceptible to nucleophilic attack, allowing for the facile introduction of different functional groups to create libraries of novel compounds for high-throughput screening[6].
As many benzothiophene derivatives have shown promise as anticancer agents by acting as kinase inhibitors, the following diagram illustrates a generalized signaling pathway that can be targeted by such compounds.
dot
Caption: A diagram showing the inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This compound is a valuable research chemical and a versatile building block for the synthesis of novel benzothiophene derivatives. While specific data for this compound is limited, its synthetic route is straightforward from its corresponding carboxylic acid. The broad and potent biological activities of the benzothiophene scaffold make this and related compounds of significant interest to researchers in the field of drug discovery and development. Further investigation into the synthesis and biological evaluation of derivatives of this compound may lead to the identification of new therapeutic agents.
References
- 1. scbt.com [scbt.com]
- 2. echemi.com [echemi.com]
- 3. matrixscientific.com [matrixscientific.com]
- 4. 6-Bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid, 95.0%, 1g [scisupplies.eu]
- 5. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
Spectroscopic and Synthetic Profile of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiophene and its halogenated derivatives are cornerstone scaffolds in medicinal chemistry and materials science. The introduction of bromo and chloro substituents, along with a reactive carbonyl chloride group, as in 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, offers a versatile intermediate for the synthesis of novel compounds with potential biological activities. This guide presents a predictive spectroscopic profile and a plausible synthetic and analytical framework for this compound, providing a valuable resource for researchers in the field.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from the analysis of spectral data for structurally related compounds.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.1 - 8.3 | d | ~ 1.5 - 2.0 | H-7 |
| ~ 7.8 - 8.0 | d | ~ 8.5 - 9.0 | H-4 |
| ~ 7.6 - 7.8 | dd | ~ 8.5 - 9.0, ~ 1.5 - 2.0 | H-5 |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C=O (carbonyl chloride) |
| ~ 135 - 140 | C-7a |
| ~ 130 - 135 | C-3a |
| ~ 125 - 130 | C-2 |
| ~ 120 - 125 | C-3 |
| ~ 120 - 125 | C-6 |
| ~ 115 - 120 | C-4 |
| ~ 110 - 115 | C-5 |
| ~ 110 - 115 | C-7 |
Solvent: CDCl₃
Table 3: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~ 1750 - 1790 (strong) | C=O stretch (acid chloride) |
| ~ 1550 - 1600 | C=C stretch (aromatic) |
| ~ 800 - 900 | C-H bend (out-of-plane aromatic) |
| ~ 700 - 800 | C-Cl stretch |
| ~ 550 - 650 | C-Br stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Interpretation |
| ~ 308, 310, 312 | [M]⁺ isotopic cluster for C₉H₃BrCl₂OS |
| Fragments | Loss of -COCl, -Cl, -Br |
Hypothetical Experimental Protocols
The following sections detail generalized experimental procedures for the synthesis and spectroscopic analysis of this compound, adapted from methodologies for structurally similar compounds.
Synthesis
A plausible synthetic route involves the conversion of the corresponding carboxylic acid to the acid chloride.
Materials:
-
6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of anhydrous DMF.
-
Slowly add thionyl chloride or oxalyl chloride (1.5 - 2.0 equivalents) to the suspension at room temperature.
-
Stir the reaction mixture at room temperature or gently heat to reflux until the reaction is complete (monitor by TLC or the cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude this compound. The product can be used in the next step without further purification or purified by distillation under high vacuum or recrystallization if necessary.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra at room temperature using a standard NMR spectrometer.
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.
Infrared (IR) Spectroscopy:
-
Place a small amount of the solid sample directly onto the ATR crystal of an FT-IR spectrometer.
-
Record the FT-IR spectrum in the range of 4000-400 cm⁻¹.
-
Process the spectrum to identify characteristic absorption bands.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or acetonitrile).
-
Inject the sample into a GC-MS or LC-MS system.
-
Acquire the mass spectrum in electron ionization (EI) or electrospray ionization (ESI) mode.
-
Analyze the resulting molecular ion peak, isotopic distribution pattern, and fragmentation pattern.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization and structural confirmation of this compound.
Navigating the Spectral Landscape: A Technical Guide to the ¹H NMR Spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, a complex heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this guide offers a robust predictive analysis based on established spectroscopic principles and data from structurally analogous compounds.
Predicted ¹H NMR Spectral Data
The expected ¹H NMR spectrum of this compound is anticipated to exhibit a complex aromatic region, characteristic of a di-substituted benzothiophene ring. The chemical shifts are influenced by the electronic effects of the bromine, chlorine, and carbonyl chloride substituents.
The predicted data is summarized in the table below. These values are estimated based on the analysis of similar substituted benzothiophene derivatives and are reported for a standard solution in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.[1][2]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-4 | ~ 7.9 - 8.1 | Doublet (d) | J(H4-H5) ≈ 8.5 - 9.0 |
| H-5 | ~ 7.4 - 7.6 | Doublet of Doublets (dd) | J(H4-H5) ≈ 8.5 - 9.0, J(H5-H7) ≈ 1.5 - 2.0 |
| H-7 | ~ 8.0 - 8.2 | Doublet (d) | J(H5-H7) ≈ 1.5 - 2.0 |
Note: The absence of a proton at the 2, 3, and 6 positions means no signals will be observed from these locations.
Interpreting the Spectrum: Key Features
The ¹H NMR spectrum of a substituted benzothiophene can be complex due to several factors:
-
Second-Order Effects: When the difference in chemical shifts between two coupling protons is not significantly larger than their coupling constant, second-order effects can distort the expected splitting patterns.[3]
-
Overlapping Signals: The chemical shifts of the aromatic protons can be very close, leading to overlapping multiplets that are difficult to resolve.[3]
-
Long-Range Couplings: Couplings over four or five bonds (⁴J or ⁵J) can introduce additional complexity to the splitting patterns.[3]
Experimental Protocol for ¹H NMR Spectroscopy
The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound, adapted from standard procedures for similar halogenated benzothiophenes.[1][2]
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
2. NMR Acquisition Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of complex multiplets.
-
Pulse Sequence: A standard single-pulse sequence should be used.
-
Spectral Width: Set the spectral width to approximately -2 to 12 ppm.
-
Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to ensure a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds between scans is advisable.
3. Data Processing:
-
The acquired Free Induction Decay (FID) should be Fourier transformed.
-
Phase and baseline corrections should be applied to the resulting spectrum.
-
The chemical shifts should be referenced to the TMS signal at 0 ppm.
-
Integration of the signals should be performed to determine the relative number of protons.
Structural Relationships and Predicted Proton Environments
The chemical structure of this compound dictates the electronic environment of each proton on the benzene ring, leading to distinct chemical shifts and coupling patterns. The following diagram illustrates the logical relationships between the substituents and the aromatic protons.
This guide provides a foundational framework for the analysis of the ¹H NMR spectrum of this compound. Experimental verification is essential to confirm these predictions and to fully elucidate the complex spectral features of this molecule. Advanced NMR techniques, such as 2D-COSY and HMBC, may be necessary for unambiguous assignment of all proton and carbon signals.[3]
References
An In-depth Technical Guide to the Predicted ¹³C NMR Analysis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the limited availability of direct experimental data for this specific compound in public databases, this document presents a predictive analysis based on established spectroscopic principles and data from structurally related compounds. This guide aims to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and analytical chemistry by offering a comprehensive spectroscopic profile and a practical framework for its synthesis and analysis.
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR chemical shifts for this compound are summarized in the table below. These predictions are derived from the analysis of spectral data for substituted benzothiophenes, acyl chlorides, and general principles of substituent effects on carbon chemical shifts.[1][2][3][4] The numbering of the carbon atoms in the benzothiophene ring system is used for assignment.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C=O | ~ 160 - 165 | The carbonyl carbon of an acyl chloride is typically found in this region.[1] The electronegativity of the adjacent chlorine atom causes a downfield shift compared to other carbonyl derivatives. |
| C2 | ~ 135 - 140 | This carbon is part of the thiophene ring and is bonded to the electron-withdrawing carbonyl chloride group. |
| C3 | ~ 128 - 133 | The presence of the chlorine atom at this position will cause a downfield shift. |
| C3a | ~ 138 - 142 | A quaternary carbon at the fusion of the two rings. Its chemical shift is influenced by the overall aromatic system. |
| C4 | ~ 125 - 130 | Aromatic CH carbon. |
| C5 | ~ 123 - 128 | Aromatic CH carbon. |
| C6 | ~ 118 - 123 | The carbon bearing the bromine atom. The heavy atom effect of bromine typically causes a shielding effect (upfield shift) compared to an unsubstituted carbon. |
| C7 | ~ 126 - 131 | Aromatic CH carbon. |
| C7a | ~ 136 - 140 | A quaternary carbon at the fusion of the two rings, adjacent to the sulfur atom. |
Experimental Protocols
The following is a generalized experimental protocol for acquiring a ¹³C NMR spectrum, which can be adapted for the analysis of this compound.
Sample Preparation
-
Dissolution: Accurately weigh approximately 20-50 mg of the purified this compound.
-
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[5] Other potential solvents include deuterated acetone ((CD₃)₂CO) or deuterated dimethyl sulfoxide (DMSO-d₆), depending on the compound's solubility.
-
Transfer: Transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often reference the residual solvent peak.[4]
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment Type: A standard proton-decoupled ¹³C NMR experiment should be performed.[6] This involves broadband decoupling of protons to produce a spectrum with single lines for each unique carbon atom.[6]
-
Acquisition Parameters:
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.[7]
-
Relaxation Delay (d1): A delay of 1-2 seconds is a typical starting point.[8] For quantitative analysis, a longer delay (5 times the longest T₁ relaxation time) is necessary.[6]
-
Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is generally required to achieve an adequate signal-to-noise ratio.[9]
-
Spectral Width (sw): A spectral width of approximately 250 ppm is usually sufficient to cover the chemical shift range of most organic compounds.[9]
-
Data Processing
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction is applied to obtain a flat baseline.
-
Referencing: The chemical shift axis is referenced to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Peak Picking: The chemical shifts of the individual peaks are identified and recorded.
Logical Workflow for Spectral Analysis
The following diagram illustrates the logical workflow for the prediction and analysis of the ¹³C NMR spectrum of this compound.
Caption: Logical workflow for the analysis of the target compound.
Synthesis Pathway
The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below.
Caption: A potential synthetic route for the target compound.
A common method for the synthesis of the benzothiophene core involves the reaction of a substituted cinnamic acid with thionyl chloride in the presence of pyridine.[10] Subsequent bromination at the 6-position can be achieved using a suitable brominating agent. Finally, the conversion of the carboxylic acid to the acyl chloride can be accomplished using thionyl chloride or oxalyl chloride.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Cshifts [sites.science.oregonstate.edu]
- 5. benchchem.com [benchchem.com]
- 6. sc.edu [sc.edu]
- 7. books.rsc.org [books.rsc.org]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. epfl.ch [epfl.ch]
- 10. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
An In-depth Technical Guide on the Mass Spectrometry Fragmentation of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. Due to the absence of publicly available experimental data for this specific compound, this document outlines a theoretical fragmentation pathway based on established principles of mass spectrometry and the known behavior of its constituent chemical moieties, including the benzothiophene core, acyl chloride group, and halogen substituents.[1][2][3] This guide is intended to serve as a valuable resource for the identification and structural elucidation of this and related compounds in various research and development settings.
Predicted Mass Spectrometry Data
The fragmentation of this compound under electron impact (EI) ionization is expected to proceed through several key pathways, primarily initiated by the loss of electrons from lone pairs on the sulfur or halogen atoms, or from the carbonyl group. The resulting molecular ion and subsequent fragment ions will exhibit characteristic isotopic patterns due to the presence of chlorine and bromine.[4][5]
Table 1: Predicted Major Fragment Ions and Their Relative Abundances
| m/z (relative to most abundant isotope) | Proposed Fragment Ion | Formula | Predicted Relative Abundance | Fragmentation Pathway |
| 310 | [M]⁺˙ | C₉H₃BrCl₂OS⁺˙ | Low | Molecular Ion |
| 275 | [M-Cl]⁺ | C₉H₃BrClOS⁺ | High | Loss of chlorine radical from the acyl chloride group |
| 247 | [M-Cl-CO]⁺ | C₈H₃BrClS⁺ | Medium | Subsequent loss of carbon monoxide from the acylium ion |
| 198 | [M-Cl-CO-Br]⁺ | C₈H₃ClS⁺ | Medium | Loss of bromine radical from the benzothiophene ring |
| 163 | [M-Cl-CO-Br-Cl]⁺ | C₈H₃S⁺ | Low | Loss of chlorine radical from the benzothiophene ring |
| 231 | [M-Br]⁺ | C₉H₃Cl₂OS⁺ | Low | Loss of bromine radical from the benzothiophene ring |
| 196 | [M-Br-Cl]⁺ | C₉H₃ClOS⁺ | Low | Subsequent loss of a chlorine radical |
Note: The m/z values are based on the most abundant isotopes (³⁵Cl and ⁷⁹Br). The actual spectrum will show isotopic clusters for ions containing chlorine and/or bromine.
Proposed Fragmentation Pathways
The primary fragmentation of acyl chlorides involves the loss of the chlorine atom to form a stable acylium ion.[2][6] For this compound, the initial fragmentation is predicted to be the loss of the chlorine radical from the carbonyl chloride group, yielding a highly stable acylium ion. This acylium ion is expected to be a prominent peak in the mass spectrum.
Further fragmentation of the acylium ion likely proceeds through the loss of a neutral carbon monoxide molecule.[2] The fragmentation of the benzothiophene ring system is influenced by its aromaticity, with subsequent fragmentation involving the loss of the halogen substituents.[1][7]
Experimental Protocols
A generalized experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron impact (EI) source is provided below.
1. Sample Preparation:
-
Dissolve approximately 1 mg of the compound in 1 mL of a dry, inert solvent such as dichloromethane or hexane.
-
Ensure anhydrous conditions are maintained to prevent hydrolysis of the acyl chloride.[2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.[2]
-
Injector: Split/splitless inlet, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C.
-
Final hold: 5 minutes at 300 °C.
-
-
Transfer Line Temperature: 280 °C.
3. Mass Spectrometer Parameters:
-
Ionization Mode: Electron Impact (EI).[8]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-550.
-
Scan Speed: 2 scans/second.
4. Data Analysis:
-
The acquired data should be processed using the instrument's software.
-
Identify the molecular ion peak and its characteristic isotopic pattern.
-
Elucidate the fragmentation pathways by analyzing the masses and relative abundances of the fragment ions.
References
- 1. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 6. benchchem.com [benchchem.com]
- 7. Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. | Semantic Scholar [semanticscholar.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Mass Spectra of New Heterocycles: XXVI. Electron Impact Ionization Study of <i>N</i>-(5-Aminothiophen-2-yl)- and <i>N</i>-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]isothioureas - ProQuest [proquest.com]
Navigating the Spectral Landscape of a Complex Heterocycle: An In-depth Technical Guide to the FT-IR Spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Immediate Release
This technical guide offers a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, a complex heterocyclic compound with potential applications in pharmaceutical and materials science research. This document provides a detailed breakdown of the expected spectral features, a protocol for its synthesis and spectral analysis, and a logical workflow to guide researchers.
Predicted FT-IR Spectral Data
Due to the limited availability of public experimental spectra for this compound, this guide presents a predictive analysis based on the characteristic absorption frequencies of its constituent functional groups. The primary absorption bands are anticipated in the regions associated with the carbonyl group of the acyl chloride, the benzothiophene ring system, and the carbon-halogen bonds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Acyl Chloride | C=O Stretch | 1780 - 1815 | Strong |
| Benzothiophene | Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Benzothiophene | C-S Stretch | 680 - 780 | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak |
| Aromatic C-H | Out-of-plane Bending | 800 - 900 | Medium to Strong |
| Carbon-Chlorine | C-Cl Stretch | 600 - 800 | Medium to Strong |
| Carbon-Bromine | C-Br Stretch | 500 - 600 | Medium to Strong |
The most prominent feature in the FT-IR spectrum is expected to be the strong carbonyl (C=O) stretching vibration of the acyl chloride functional group, typically appearing at a high frequency around 1800 cm⁻¹.[1][2][3] The exact position can be influenced by the electronic effects of the benzothiophene ring and the halogen substituents. The aromatic C=C stretching vibrations of the benzothiophene ring system will likely appear in the 1450-1600 cm⁻¹ region.[4] Characteristic C-S stretching of the thiophene ring is also anticipated.[5] Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range, while out-of-plane C-H bending vibrations, which can be indicative of the substitution pattern on the benzene ring, are predicted to occur between 800 and 900 cm⁻¹. Finally, the carbon-halogen bonds will give rise to absorption bands in the lower frequency region of the spectrum, with C-Cl stretching appearing at higher wavenumbers than C-Br stretching.[6]
Experimental Protocol
The following provides a detailed methodology for the synthesis of the parent carboxylic acid and its subsequent conversion to the target acyl chloride, followed by FT-IR analysis.
Synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid:
A synthetic route analogous to the preparation of similar benzothiophene carboxylic acids can be employed.[7][8] A potential starting material could be a suitably substituted cinnamic acid.
Conversion to this compound:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid in an excess of thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: Gently reflux the reaction mixture. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
-
Work-up: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure. The crude this compound can then be purified, for example, by distillation under high vacuum or by recrystallization from a suitable inert solvent.
FT-IR Spectroscopic Analysis:
-
Sample Preparation: A small amount of the purified this compound is prepared for analysis. Given its reactive nature, this is typically done as a thin film between two potassium bromide (KBr) or sodium chloride (NaCl) plates in a demountable cell, or as a solution in a suitable anhydrous solvent (e.g., chloroform, dichloromethane) in a liquid cell. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Data Acquisition: The FT-IR spectrum is recorded over the standard mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or the pure solvent) is recorded first and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is then analyzed to identify the characteristic absorption bands and compare them with the predicted values.
Workflow and Pathway Visualization
The logical flow from starting materials to the final analytical data can be visualized as follows:
Caption: Workflow for the synthesis and FT-IR analysis of the target compound.
References
- 1. reddit.com [reddit.com]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability and Storage of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
December 28, 2025
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride (CAS Number: 75212-27-0). Due to the reactive nature of acyl chlorides, proper handling and storage are critical to ensure the compound's integrity and for the safety of laboratory personnel. This document summarizes key safety information, recommended storage protocols, and general methodologies for stability assessment.
Chemical Identity and Hazards
This compound is a complex heterocyclic compound with a molecular formula of C₉H₃BrCl₂OS and a molecular weight of approximately 310.00 g/mol .[1][2] Its structure incorporates a benzothiophene core, which is a common motif in many biologically active molecules.[3] The presence of a reactive carbonyl chloride group dictates its stability and handling requirements.
Table 1: Hazard Identification
| Hazard Classification | Description | Source |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed. | [1] |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation. | [1] |
| Serious Eye Damage/Irritation (Category 2A) | Causes serious eye irritation. | [1] |
| Specific target organ toxicity, single exposure (Category 3) | May cause respiratory irritation. | [1] |
| Reactivity with Water | Reacts violently with water, liberating toxic gas. | [4] |
Stability and Storage Conditions
The stability of this compound is primarily influenced by its reactivity with moisture and other nucleophiles. The carbonyl chloride group is highly susceptible to hydrolysis.
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store in a cool place. | To minimize decomposition and reaction rates. | [4][5] |
| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | To prevent hydrolysis from atmospheric moisture. | [4] |
| Incompatible Materials | Water, strong oxidizing agents, strong bases, alcohols, amines. | The compound can react vigorously with these substances. | [4] |
| Light Exposure | Protect from direct sunlight. | To prevent potential light-induced degradation. | [6] |
Experimental Protocols
While specific, validated stability-indicating assays for this compound are not publicly available, a general approach to assessing the stability of reactive compounds can be adapted.
General Protocol for Assessing Chemical Stability:
-
Reference Standard: A well-characterized, high-purity lot of the compound should be established as a reference standard and stored under optimal conditions (e.g., at -20°C in a desiccated environment).
-
Stress Conditions: Subject samples of the compound to various stress conditions, including:
-
Hydrolytic Stability: Exposure to aqueous solutions at different pH values (e.g., pH 2, 7, and 9).
-
Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Exposure to a calibrated light source (e.g., xenon lamp).
-
-
Analytical Method: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. This method must be able to separate the intact compound from its potential degradation products.
-
Sample Analysis: At specified time points, analyze the stressed samples against the reference standard.
-
Data Evaluation: Quantify the remaining amount of the parent compound and identify and quantify any major degradation products. The rate of degradation can then be calculated to determine the shelf-life under different conditions.
Logical Workflow for Handling and Storage
The following diagram illustrates a logical workflow for the safe handling and storage of this compound based on the available safety data.
References
An In-depth Technical Guide to the Electrophilic Substitution Reactions of Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution reactions of benzothiophene, a key heterocyclic scaffold in medicinal chemistry and materials science.[1] The document details the regioselectivity, reaction mechanisms, and the influence of substituents on these reactions. It includes structured data on reaction outcomes, detailed experimental protocols for key transformations, and visualizations of reaction pathways to facilitate a deeper understanding of the chemistry of benzothiophenes.
Core Concepts: Reactivity and Regioselectivity
Benzothiophene is an aromatic heterocyclic compound composed of a benzene ring fused to a thiophene ring.[1] It is a 10π-electron system, exhibiting aromatic character with a resonance energy of approximately 58 kcal/mol.[2] The inherent aromaticity of the benzothiophene ring system dictates its reactivity towards electrophiles.
Electrophilic aromatic substitution is a fundamental class of reactions for the functionalization of benzothiophenes. The regioselectivity of these reactions is a critical aspect, primarily governed by the relative stability of the Wheland intermediates formed upon electrophilic attack. Theoretical calculations and experimental evidence consistently show that electrophilic substitution on unsubstituted benzothiophene preferentially occurs at the C3 position of the thiophene ring. This preference is attributed to the greater ability of the sulfur atom to stabilize the positive charge in the intermediate when the attack occurs at C3 compared to C2.
However, the presence of substituents on the benzothiophene ring can significantly alter this regioselectivity. Electron-withdrawing groups at the 3-position tend to deactivate the thiophene ring towards electrophilic attack, leading to substitution on the benzene ring at positions 4, 5, 6, and 7. Conversely, electron-donating groups can enhance the reactivity of the thiophene ring and may influence the position of substitution.
Key Electrophilic Substitution Reactions
Nitration
Nitration of benzothiophene introduces a nitro group, a versatile functional group that can be further transformed into other functionalities. The regioselectivity of nitration is highly dependent on the reaction conditions and the presence of substituents.
Quantitative Data on Nitration of Substituted Benzothiophenes:
| Substrate | Nitrating Agent & Conditions | Major Products | Yield (%) | Reference |
| 2,3-Dibromobenzothiophene | HNO₃/H₂SO₄ | 2,3-Dibromo-6-nitro- and 2,3-Dibromo-4-nitrobenzothiophene | 32% and 36% respectively | [3] |
| 2-Bromo-3-methylbenzothiophene | Various | 4-Nitro- and 6-Nitro-derivatives, and 3-Methyl-3-nitrobenzo[b]thiophen-2(3H)-one | 14-18%, 21-27.5%, and 35-47% respectively |
Experimental Protocol: Nitration of 2,3-Dibromobenzothiophene [3]
-
Dissolution: Dissolve 2,3-dibromobenzothiophene in concentrated sulfuric acid.
-
Nitration: Cool the solution and add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining a low temperature.
-
Reaction: Stir the mixture at room temperature for a specified period.
-
Work-up: Pour the reaction mixture onto crushed ice and filter the resulting precipitate.
-
Purification: Wash the precipitate with water and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified nitro-derivatives.
Halogenation
Halogenation, particularly bromination, is a common method for functionalizing benzothiophenes. The reaction typically proceeds readily, often with high regioselectivity.
Quantitative Data on Bromination of Substituted Benzothiophenes:
| Substrate | Brominating Agent & Conditions | Major Product | Yield (%) | Reference |
| 2,3-Dibromobenzothiophene | Bromine in chloroform or acetic acid | 2,3,6-Tribromobenzothiophene | Not specified | [3] |
| 2-Methylbenzothiophene | N-Bromosuccinimide (NBS) in acetonitrile | 3-Bromo-2-methylbenzothiophene | 99% |
Experimental Protocol: Bromination of 2-Methylbenzothiophene with NBS
-
Setup: Dissolve 2-methylbenzothiophene (1 equivalent) in acetonitrile in a round-bottom flask under a nitrogen atmosphere and cool to 0 °C.
-
Addition of NBS: Add N-Bromosuccinimide (1.03 equivalents) to the solution.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 30 minutes.
-
Quenching and Extraction: Quench the reaction with water and extract the product with dichloromethane.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography (hexane) to yield 3-bromo-2-methylbenzothiophene.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a powerful tool for introducing acyl groups onto the benzothiophene nucleus, providing key intermediates for the synthesis of various derivatives. The reaction is typically catalyzed by Lewis acids like aluminum chloride.[4]
Quantitative Data on Acylation of Benzothiophene:
| Acylating Agent | Catalyst & Conditions | Major Product(s) | Total Yield (%) | Reference |
| Aliphatic and Aromatic Carboxylic Acids / Trifluoroacetic Anhydride | Phosphoric acid, solvent-free | 2- and 3-Acyl benzothiophenes | Good overall yields | [5] |
| Acetic Anhydride | Hβ zeolite, 60°C | 2-Acetylthiophene | 98.6% | [6] |
Experimental Protocol: General Friedel-Crafts Acylation [4]
-
Reagent Preparation: In a suitable inert solvent (e.g., dichloromethane), prepare a solution of the acylating agent (e.g., an acyl chloride or anhydride).
-
Catalyst Addition: Cool the solution and add the Lewis acid catalyst (e.g., aluminum chloride) portion-wise.
-
Substrate Addition: Add a solution of benzothiophene in the same solvent dropwise to the cooled mixture.
-
Reaction: Stir the reaction mixture at a specified temperature (ranging from -30°C to 100°C) for a set period.[4]
-
Work-up: Quench the reaction by carefully adding it to a mixture of ice and hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, wash it with water and brine, dry it over an anhydrous salt, and concentrate it. Purify the crude product by column chromatography or recrystallization.
Sulfonation
Sulfonation of benzothiophene introduces a sulfonic acid group, which can be a useful handle for further synthetic manipulations or for modifying the solubility of the molecule. Chlorosulfonic acid is a common reagent for this transformation.[7]
Experimental Protocol: Chlorosulfonation of Benzothiophene [7]
-
Reagent Preparation: In a flask equipped with a dropping funnel and a stirrer, place the benzothiophene dissolved in an inert solvent like chloroform.
-
Sulfonation: Cool the solution to 0°C and add chlorosulfonic acid dropwise while maintaining the temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Isolation: Collect the precipitated product by filtration, wash it with cold water, and dry it to obtain the benzothiophenesulfonyl chloride. The primary product is typically the 3-sulfonyl chloride.[8][9]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a method for the formylation of electron-rich aromatic compounds, including benzothiophene. The Vilsmeier reagent, typically formed from phosphoryl chloride and dimethylformamide (DMF), acts as the electrophile.[10][11]
Experimental Protocol: Vilsmeier-Haack Formylation of 3-Methoxybenzothiophene [12]
-
Vilsmeier Reagent Formation: In a cooled flask, add phosphoryl chloride to DMF with stirring.
-
Substrate Addition: Add a solution of 3-methoxybenzothiophene to the prepared Vilsmeier reagent.
-
Reaction: Heat the reaction mixture at a moderate temperature (e.g., 50-60°C) for a few hours.
-
Hydrolysis: Cool the reaction mixture and hydrolyze it by adding a solution of sodium acetate or sodium hydroxide.
-
Extraction and Purification: Extract the product with a suitable organic solvent, wash the organic layer, dry it, and concentrate it. Purify the resulting aldehyde by chromatography or recrystallization. At moderate temperatures, 2-formyl-3-methoxybenzothiophene is the main product.
Reaction Mechanisms and Pathways
The general mechanism for electrophilic substitution on benzothiophene follows the classical aromatic substitution pathway involving the formation of a resonance-stabilized carbocation intermediate (Wheland intermediate or σ-complex).
Caption: General mechanism of electrophilic substitution on benzothiophene.
The regioselectivity is determined by the stability of the Wheland intermediate. Attack at C3 results in a more stable intermediate where the positive charge can be delocalized onto the sulfur atom without disrupting the benzene ring's aromaticity.
Caption: Regioselectivity of electrophilic attack on benzothiophene.
Experimental Workflow Example: Nitration
The following diagram illustrates a typical experimental workflow for the nitration of a substituted benzothiophene.
Caption: Experimental workflow for the nitration of benzothiophene.
Conclusion
The electrophilic substitution reactions of benzothiophenes are a cornerstone of their chemistry, providing diverse pathways for the synthesis of functionalized derivatives with significant potential in drug discovery and materials science. A thorough understanding of the principles of regioselectivity, the effects of substituents, and the nuances of experimental conditions is paramount for the successful design and execution of synthetic strategies involving this important heterocyclic system. This guide provides a foundational resource for researchers to navigate the rich and varied electrophilic chemistry of benzothiophenes.
References
- 1. Benzothiophene - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Substitution reactions of benzo[b]thiophen derivatives. Part I. Bromination and nitration of 2,3-dibromobenzo[b]thiophen and its 5-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 4. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 5. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tsijournals.com [tsijournals.com]
- 7. researchgate.net [researchgate.net]
- 8. 1-Benzothiophene-3-sulfonyl chloride | C8H5ClO2S2 | CID 2776340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 12. Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
An In-depth Technical Guide to the Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of a proposed synthetic pathway for 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the formation of the benzo[b]thiophene core, followed by chlorination and subsequent hydrolysis. This document outlines the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and experimental workflow.
Overall Synthetic Scheme
The proposed is a three-step sequence starting from 4-bromo-2-fluorobenzaldehyde. The overall transformation is depicted below:
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate
This procedure is adapted from a general method for the synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.[1]
-
Reaction: 4-bromo-2-fluorobenzaldehyde is reacted with ethyl thioglycolate in the presence of triethylamine to yield ethyl 6-bromobenzo[b]thiophene-2-carboxylate.
-
Procedure:
-
To a solution of 4-bromo-2-fluorobenzaldehyde (1.0 eq.) in anhydrous dimethyl sulfoxide (DMSO), add ethyl thioglycolate (1.1 eq.) and triethylamine (3.0 eq.).
-
Stir the reaction mixture at 80 °C for 2 hours, then continue stirring at room temperature overnight.
-
Pour the reaction mixture into ice-water and stir vigorously.
-
Collect the resulting solid by filtration, wash with water, and dry under vacuum to afford the crude product.
-
The product can be further purified by recrystallization from a suitable solvent such as ethanol.
-
Step 2: Synthesis of Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate
This proposed procedure utilizes N-chlorosuccinimide (NCS) for the electrophilic chlorination at the C3 position of the benzo[b]thiophene ring. While direct literature for this specific substrate is sparse, this method is standard for such transformations. An alternative method using sodium hypochlorite has been reported to be inhibited by the presence of a carbonyl group at the C2-position.[2][3]
-
Reaction: Ethyl 6-bromobenzo[b]thiophene-2-carboxylate is chlorinated at the 3-position using N-chlorosuccinimide.
-
Procedure:
-
Dissolve ethyl 6-bromobenzo[b]thiophene-2-carboxylate (1.0 eq.) in a suitable solvent such as acetonitrile or acetic acid.
-
Add N-chlorosuccinimide (1.1 eq.) to the solution.
-
Stir the reaction mixture at a temperature ranging from room temperature to 60 °C, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 3: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
This final step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, following a general and high-yielding procedure.[1]
-
Reaction: Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate is hydrolyzed to the target carboxylic acid using a strong base.
-
Procedure:
-
To a solution of ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol, add a 3N aqueous solution of sodium hydroxide (2.0 eq.).
-
Stir the mixture at room temperature overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Dilute the residue with water and acidify to a pH of approximately 2-3 with 1N hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
-
Data Presentation
The following tables summarize the key quantitative data for the proposed synthetic pathway. Yields for steps 1 and 3 are based on analogous reactions reported in the literature, while the yield for step 2 is an estimation.
| Step 1: Synthesis of Ethyl 6-bromobenzo[b]thiophene-2-carboxylate | |
| Starting Material | 4-bromo-2-fluorobenzaldehyde |
| Key Reagents | Ethyl thioglycolate, Triethylamine, DMSO |
| Reaction Time | ~18-24 hours |
| Reaction Temperature | 80 °C, then room temperature |
| Reported Yield (for chloro-analogue) | 96%[1] |
| Purification Method | Filtration and Recrystallization |
| Step 2: Synthesis of Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate | |
| Starting Material | Ethyl 6-bromobenzo[b]thiophene-2-carboxylate |
| Key Reagents | N-Chlorosuccinimide (NCS), Acetonitrile |
| Reaction Time | Varies (monitor by TLC) |
| Reaction Temperature | Room temperature to 60 °C |
| Estimated Yield | 60-80% |
| Purification Method | Column Chromatography |
| Step 3: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid | |
| Starting Material | Ethyl 6-bromo-3-chlorobenzo[b]thiophene-2-carboxylate |
| Key Reagents | Sodium Hydroxide, Ethanol, Water |
| Reaction Time | Overnight |
| Reaction Temperature | Room Temperature |
| Reported Yield (for chloro-analogue) | 87%[1] |
| Purification Method | Precipitation and Filtration |
Mandatory Visualizations
Experimental Workflow for Step 1
References
- 1. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Amide Synthesis using 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the synthesis of a diverse range of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides. The protocols are based on the robust and widely applicable Schotten-Baumann reaction, a reliable method for the acylation of primary and secondary amines with acyl chlorides. The resulting amide derivatives of the 6-bromo-3-chloro-1-benzothiophene scaffold are of significant interest in medicinal chemistry due to the known broad-spectrum biological activities of benzothiophene derivatives, including their potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3]
The described methodologies are intended to serve as a foundational guide for the synthesis and exploration of novel benzothiophene-2-carboxamides for drug discovery and development programs.
General Reaction Scheme
The synthesis of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides is achieved by the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride with a suitable primary or secondary amine in the presence of a base.
Experimental Protocols
Protocol 1: Synthesis of N-Aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides
This protocol outlines the synthesis of amides from the reaction of this compound with various aniline derivatives.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-fluoroaniline, 4-methoxyaniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous DCM (0.2 M).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: To the cooled, stirring solution, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide.
Protocol 2: Synthesis of N-Alkyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides
This protocol is suitable for the reaction with aliphatic primary and secondary amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., benzylamine, piperidine, morpholine)
-
Pyridine or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or Dioxane
-
Water
-
Saturated copper (II) sulfate solution (optional, for removal of some amines)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., ethanol, isopropanol) or chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aliphatic amine (1.1 equivalents) in anhydrous DCM or dioxane (0.2 M).
-
Base and Acyl Chloride Addition: Add pyridine (1.5 equivalents) to the solution. With vigorous stirring, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water. If the starting amine is difficult to remove, wash with a saturated copper (II) sulfate solution. Follow with a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude N-alkyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.
Data Presentation
The following table summarizes representative, hypothetical data for the synthesis of various amides derived from this compound using the protocols described above.
| Amine | Product | Protocol | Reaction Time (h) | Yield (%) | Purification Method |
| Aniline | N-phenyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | 1 | 6 | 85 | Chromatography |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | 1 | 5 | 88 | Chromatography |
| Benzylamine | N-benzyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | 2 | 3 | 92 | Recrystallization |
| Piperidine | (6-bromo-3-chloro-1-benzothiophen-2-yl)(piperidin-1-yl)methanone | 2 | 2 | 95 | Chromatography |
| Morpholine | (6-bromo-3-chloro-1-benzothiophen-2-yl)(morpholino)methanone | 2 | 2.5 | 93 | Recrystallization |
Mandatory Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides is depicted below.
Caption: General experimental workflow for amide synthesis.
Hypothetical Signaling Pathway Involvement
Benzothiophene-2-carboxamides have been investigated as inhibitors of SUMO-specific proteases (SENPs), which are implicated in cancer progression.[4][5] The following diagram illustrates a hypothetical mechanism of action for a synthesized benzothiophene-2-carboxamide targeting the SENP1 signaling pathway.
Caption: Hypothetical inhibition of the SENP1 pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Benzothiophene-2-carboxamide derivatives as SENPs inhibitors with selectivity within SENPs family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Esterification Reactions with 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of novel ester derivatives from 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. This document outlines a detailed experimental protocol for a general esterification reaction, presents representative data in a structured format, and discusses the potential applications of these compounds in medicinal chemistry and drug discovery.
Introduction
This compound is a highly reactive acyl chloride derivative of the benzothiophene scaffold. Benzothiophene and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] These activities include anti-inflammatory, antimicrobial, anticancer, and antidiabetic properties.[1][2][3][4] The esterification of this compound with various alcohols provides a straightforward method to generate a library of novel ester derivatives. These new chemical entities can be screened for a wide range of biological activities, potentially leading to the discovery of new therapeutic agents.[5] The high reactivity of the acyl chloride functional group allows for facile reaction with primary and secondary alcohols under mild conditions to form the corresponding esters.[6][7][8][9]
Applications
Ester derivatives of benzothiophenes are valuable compounds for drug discovery and development. The ester functional group can modulate the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and membrane permeability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. Potential therapeutic applications for esters derived from this compound include:
-
Anticancer Agents: Benzothiophene derivatives have been investigated for their potential as anticancer agents.[1][2][5]
-
Anti-inflammatory Agents: The benzothiophene scaffold is present in some compounds with anti-inflammatory activity.[1][2]
-
Antimicrobial and Antifungal Agents: Various benzothiophene derivatives have demonstrated activity against a range of microbial and fungal pathogens.[1][4][10]
-
Selective Estrogen Receptor Modulators (SERMs): Certain benzothiophene structures have been shown to modulate estrogen receptors, indicating potential applications in hormone-related therapies.[11]
The synthesized esters can serve as key intermediates for further chemical modifications to explore structure-activity relationships (SAR) and optimize therapeutic efficacy.[5]
Quantitative Data Summary
The following table summarizes representative, hypothetical quantitative data for the synthesis of various esters from this compound. These values are intended to be illustrative of typical reaction outcomes.
| Entry | Alcohol (R-OH) | Molar Ratio (Acyl Chloride:Alcohol:Base) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | 1 : 1.2 : 1.5 | 3 | 25 | 92 |
| 2 | Ethanol | 1 : 1.2 : 1.5 | 3 | 25 | 95 |
| 3 | Isopropanol | 1 : 1.2 : 1.5 | 4 | 25 | 88 |
| 4 | Benzyl Alcohol | 1 : 1.2 : 1.5 | 4 | 25 | 90 |
Experimental Protocols
Protocol 1: General Procedure for the Esterification of this compound
This protocol describes a general method for the synthesis of esters from this compound and a representative alcohol.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, isopropanol)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[12]
-
Anhydrous triethylamine (TEA) or pyridine[13]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq). Dissolve the acyl chloride in anhydrous dichloromethane (DCM).
-
Addition of Alcohol and Base: In a separate flask, dissolve the desired anhydrous alcohol (1.2 eq) and anhydrous triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Cool the acyl chloride solution to 0 °C using an ice bath. Add the alcohol/triethylamine solution dropwise to the stirred acyl chloride solution over a period of 15-30 minutes. A precipitate of triethylamine hydrochloride may form.[13]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ester.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure ester.[13]
-
Characterization:
The structure and purity of the synthesized esters should be confirmed using standard analytical techniques such as:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.[6]
-
Infrared Spectroscopy (IR): To identify the characteristic ester carbonyl stretch (typically around 1720-1740 cm⁻¹).[6]
Visualizations
Caption: General workflow for the synthesis and purification of esters.
Caption: Hypothetical signaling pathway modulated by a benzothiophene ester.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Revision Notes - Reaction of Alcohols with Acyl Chlorides to Form Esters | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl [sparkl.me]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols: Friedel-Crafts Acylation Utilizing 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide to the Friedel-Crafts acylation reaction using the novel acylating agent, 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. This protocol is designed for the synthesis of a diverse range of aryl and heteroaryl ketones, which are valuable intermediates in medicinal chemistry and drug discovery. The benzothiophene scaffold is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines detailed experimental procedures, safety precautions, and potential applications of the resulting compounds in drug development, including their hypothetical interaction with signaling pathways.
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic or heteroaromatic ring.[4] This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly reactive acylium ion.[5][6] A significant advantage of Friedel-Crafts acylation over alkylation is that the resulting ketone product is less reactive than the starting aromatic compound, thus preventing over-acylation.[7]
The use of this compound as the acylating agent allows for the synthesis of a unique class of ketones incorporating the halogenated benzothiophene moiety. The presence of bromine and chlorine atoms on the benzothiophene ring provides opportunities for further functionalization through cross-coupling reactions, enabling the creation of diverse chemical libraries for drug screening. Benzothiophene derivatives are known to exhibit a wide array of pharmacological activities, making the products of this reaction promising candidates for drug discovery programs.[1][2][3][8]
Materials and Methods
Materials
-
This compound
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Aromatic or heteroaromatic substrate (e.g., benzene, toluene, anisole, thiophene)
-
Hydrochloric acid (HCl), concentrated
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Crushed ice
-
Nitrogen or Argon gas for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, addition funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Safety Precautions
-
This compound is expected to be a corrosive and moisture-sensitive compound. Handle in a well-ventilated fume hood.
-
Aluminum chloride is a water-sensitive, corrosive solid that reacts violently with water, releasing HCl gas. Handle with care in a dry environment.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
The reaction quench with ice and HCl is highly exothermic and releases HCl gas. Perform this step slowly and carefully in a fume hood.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation
This protocol describes a general method for the Friedel-Crafts acylation of an aromatic substrate using this compound.
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and an addition funnel. Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
Catalyst Suspension: To the reaction flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Stir the mixture to form a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add the aromatic or heteroaromatic substrate (1.1 equivalents), either neat or dissolved in a minimal amount of anhydrous dichloromethane, dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex. This should be done in a fume hood with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the desired ketone.
Synthesis of this compound
While this document focuses on the application of the title compound, a plausible synthetic route to obtain it involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with a brominating agent, followed by conversion to the acid chloride with a chlorinating agent like thionyl chloride or oxalyl chloride. A related synthesis of 3-chloro-1-benzothiophene-2-carbonyl chloride starts from cinnamic acid and thionyl chloride.[9]
Data Presentation
The following table summarizes the expected products and hypothetical yields for the Friedel-Crafts acylation of various aromatic substrates with this compound, based on typical outcomes for similar reactions.
| Aromatic Substrate | Product Name | Hypothetical Yield (%) |
| Benzene | (6-bromo-3-chloro-1-benzothiophen-2-yl)(phenyl)methanone | 85-95 |
| Toluene | (6-bromo-3-chloro-1-benzothiophen-2-yl)(p-tolyl)methanone | 80-90 |
| Anisole | (6-bromo-3-chloro-1-benzothiophen-2-yl)(4-methoxyphenyl)methanone | 75-85 |
| Thiophene | (6-bromo-3-chloro-1-benzothiophen-2-yl)(thiophen-2-yl)methanone | 70-80 |
Applications in Drug Development
Derivatives of benzothiophene are of significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3][8] The ketone products synthesized via this Friedel-Crafts acylation protocol can serve as versatile intermediates for the development of novel therapeutic agents.
-
Anticancer Agents: Many benzothiophene derivatives have been investigated for their potential as anticancer agents.[1][2][8] They have been shown to interact with various targets, including the estrogen receptor, which is crucial in certain types of breast cancer.[10] The synthesized ketones can be further modified to explore their potential as selective estrogen receptor modulators (SERMs) or other targeted anticancer therapies.
-
Antimicrobial Agents: The benzothiophene scaffold is present in numerous compounds with potent antimicrobial and antifungal activities.[1][2][11] The products from this protocol could be screened against a panel of pathogenic bacteria and fungi to identify new lead compounds for the development of anti-infective agents.
-
Anti-inflammatory Agents: Certain benzothiophene derivatives have demonstrated significant anti-inflammatory properties.[1][11] The synthesized ketones could be evaluated in assays for anti-inflammatory activity, potentially leading to the discovery of new treatments for inflammatory diseases.
Visualizations
Experimental Workflow
Caption: Workflow for Friedel-Crafts Acylation.
Hypothetical Signaling Pathway in Cancer
The following diagram illustrates a hypothetical mechanism by which a synthesized benzothiophene derivative might act as an antagonist to the Estrogen Receptor (ER), a key pathway in certain cancers.
Caption: Hypothetical Estrogen Receptor Antagonism.
References
- 1. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. websites.umich.edu [websites.umich.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. books.rsc.org [books.rsc.org]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling of 6-bromo-3-chloro-1-benzothiophene Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the selective palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-bromo-3-chloro-1-benzothiophene with various arylboronic acids. The benzothiophene scaffold is a prominent core in many biologically active compounds and pharmaceuticals. This protocol focuses on the chemoselective functionalization at the C-6 position, leveraging the higher reactivity of the C-Br bond over the C-Cl bond, enabling the synthesis of novel 6-aryl-3-chloro-1-benzothiophene derivatives.
The Suzuki-Miyaura coupling is a robust and versatile method for forming carbon-carbon bonds.[1] The reaction typically involves an organoboron species (like a boronic acid), an organic halide, a palladium catalyst, and a base.[1][2] Careful selection of the catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially when multiple reactive halides are present.[1] In the case of 6-bromo-3-chloro-1-benzothiophene, the general reactivity trend of organic halides in Suzuki couplings (C-Br > C-Cl) allows for a targeted reaction at the bromide position.[1][3][4]
Reaction Selectivity: C6-Br vs. C3-Cl
In palladium-catalyzed Suzuki coupling reactions, the reactivity of aryl halides generally follows the order: I > Br > Cl.[3][4] This inherent difference in reactivity allows for the selective functionalization of dihalogenated substrates. In 6-bromo-3-chloro-1-benzothiophene, the C-Br bond at the C6 position is significantly more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond at the C3 position. By carefully controlling the reaction conditions, such as the choice of catalyst, ligand, and temperature, it is possible to achieve highly selective coupling at the C6 position while leaving the C3-chloro group intact for subsequent transformations.[3]
General Protocol for Selective Suzuki Coupling at the C-6 Position
This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of 6-bromo-3-chloro-1-benzothiophene with an arylboronic acid.
Materials:
-
6-bromo-3-chloro-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas supply
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or a reaction vial equipped with a magnetic stir bar, add 6-bromo-3-chloro-1-benzothiophene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (2.0 mmol, 2.0 eq.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ at 2 mol% and PPh₃ at 8 mol%, or Pd(PPh₃)₄ at 5 mol%).[1]
-
Solvent Addition: Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[1]
-
Degassing: Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.[1]
-
Reaction: Place the sealed flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for the time required for completion (typically 4-24 hours).[1][3][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.[1][4]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[1]
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 6-aryl-3-chloro-1-benzothiophene product.[1]
Data Presentation
The following tables summarize typical reaction parameters and expected yields for the selective Suzuki coupling of analogous dihalogenated heterocyclic substrates. These serve as a starting point for optimizing the reaction with 6-bromo-3-chloro-1-benzothiophene.
Table 1: Typical Reaction Parameters for Selective Suzuki Coupling [1]
| Parameter | Condition | Notes |
| Substrate | 6-bromo-3-chloro-1-benzothiophene | --- |
| Boronic Acid | Arylboronic Acid (1.2 eq.) | A slight excess is used to ensure complete consumption of the starting material. |
| Palladium Catalyst | Pd(OAc)₂ (2 mol%) or Pd(PPh₃)₄ (5 mol%) | Other common catalysts include PdCl₂(dppf). The choice of catalyst can influence reaction efficiency.[1] |
| Ligand | PPh₃ (8 mol%) | Bulky, electron-rich phosphine ligands like SPhos or XPhos can also be effective.[5] |
| Base | K₂CO₃ (2.0 eq.) | Other bases such as Cs₂CO₃ or K₃PO₄ can be used. |
| Solvent | 1,4-Dioxane/Water (4:1) | Other solvent systems like toluene/methanol may also be effective.[4] |
| Temperature | 90 - 100 °C | The temperature is optimized to ensure a reasonable reaction rate while maintaining selectivity for the C-Br bond.[1] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the degradation of the palladium catalyst.[1] |
Table 2: Expected Products and Representative Yields with Various Arylboronic Acids (Based on Analogous Systems) [3]
| Entry | Arylboronic Acid | Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3-chloro-6-phenyl-1-benzothiophene | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 3-chloro-6-(4-methoxyphenyl)-1-benzothiophene | 80-92 |
| 3 | 4-Tolylboronic acid | 3-chloro-6-(4-tolyl)-1-benzothiophene | 88-96 |
| 4 | 3-Fluorophenylboronic acid | 3-chloro-6-(3-fluorophenyl)-1-benzothiophene | 75-88 |
| 5 | 2-Thiopheneboronic acid | 3-chloro-6-(thiophen-2-yl)-1-benzothiophene | 70-85 |
Mandatory Visualizations
Caption: General workflow for the Suzuki coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2]
References
Application Notes and Protocols for the Heck Reaction of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Mizoroki-Heck reaction conditions for the synthesis of vinyl-substituted benzothiophenes, valuable scaffolds in medicinal chemistry and materials science. This document outlines detailed protocols and summarizes reaction parameters to guide the development of efficient and selective cross-coupling strategies.
Introduction to the Heck Reaction on Benzothiophenes
The palladium-catalyzed Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the coupling of unsaturated halides with alkenes.[1] In the context of benzothiophene chemistry, this reaction facilitates the introduction of vinyl groups at various positions of the benzothiophene nucleus, leading to the synthesis of a diverse range of functionalized derivatives. The reaction typically involves an aryl or vinyl halide, an alkene, a palladium catalyst, and a base.[1] Key challenges in the Heck reaction of benzothiophenes include controlling regioselectivity, optimizing yields for electronically diverse substrates, and ensuring catalyst stability and efficiency.
Recent advancements have also explored Heck-type reactions that proceed via direct C-H activation, offering a more atom-economical approach by avoiding the pre-functionalization of the benzothiophene starting material.[2] Additionally, oxidative Heck reactions have been developed for modified scaffolds like benzothiophene 1,1-dioxides.[3]
Factors Influencing the Heck Reaction
The success of the Heck reaction is highly dependent on the interplay of several factors:
-
Catalyst System: The choice of palladium source (e.g., Pd(OAc)₂, PdCl₂) and ligands is critical. Ligands can influence the stability and reactivity of the catalytic species.[4]
-
Base: Both inorganic (e.g., K₂CO₃, Na₂CO₃) and organic bases (e.g., Et₃N) are used to neutralize the hydrogen halide generated during the reaction. The nature of the base can significantly impact the reaction rate and yield.[5]
-
Solvent: High-polarity aprotic solvents such as DMF, DMA, and NMP are commonly employed to facilitate the dissolution of reactants and stabilize the catalytic intermediates.[6]
-
Temperature: Reaction temperatures typically range from 80 to 140 °C to ensure efficient catalytic turnover.[3]
-
Substrate Electronics: The electronic properties of both the substituted benzothiophene and the alkene can influence reactivity. Electron-withdrawing groups on the alkene generally lead to higher yields.[7]
Experimental Protocols
Below are representative protocols for Heck-type reactions involving benzothiophene derivatives.
Protocol 1: Direct C-H Arylation of Benzothiophene (Heck-type Pathway)
This protocol is adapted from a room-temperature direct β-arylation of benzothiophenes with aryl iodides, which proceeds through a Heck-type mechanism.[2]
Materials:
-
Benzothiophene substrate
-
Aryl iodide
-
Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct (Pd₂(dba)₃·CHCl₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Ethyl acetate (EtOAc)
-
Silica gel
Procedure:
-
In a reaction vessel, combine Pd₂(dba)₃·CHCl₃ (2.5 mol %), Ag₂CO₃ (0.75 equiv), the aryl iodide (1.5 equiv), and the benzothiophene substrate (1.0 equiv).
-
Add HFIP (0.75 mL per 0.75 mmol of benzothiophene).
-
Stir the mixture at 24 °C for 16 hours.
-
Upon completion, dilute the reaction mixture with EtOAc (5 mL) and filter through a plug of silica gel.
-
Wash the silica plug with additional EtOAc (30 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by automated column chromatography to obtain the desired arylated benzothiophene.
For less reactive, electron-poor iodoarenes, the addition of a phosphine ligand (e.g., 5 mol % of P(p-C₆H₄OMe)₃) and an increase in temperature to 50 °C may be necessary to achieve high yields.[2]
Protocol 2: Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides
This protocol describes a Pd(II)-catalyzed oxidative Heck reaction for the C2-selective olefination of benzo[b]thiophene 1,1-dioxides with alkenes.[3]
Materials:
-
Benzo[b]thiophene 1,1-dioxide derivative
-
Alkene (e.g., styrene, acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver pivalate (AgOPiv)
-
Pivalic acid (PivOH)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM)
-
Celite
Procedure:
-
In a nitrogen-filled glovebox, add the benzo[b]thiophene 1,1-dioxide derivative (1.0 equiv, 0.2 mmol), the alkene (1.5 equiv, 0.3 mmol), Pd(OAc)₂ (5 mol %, 2.2 mg), AgOPiv (3.0 equiv, 125 mg), and PivOH (3.0 equiv, 61 mg) to a 10 mL Schlenk tube.
-
Add anhydrous THF (1.2 mL).
-
Seal the Schlenk tube and stir the reaction mixture at 80 °C for 12 hours.
-
After cooling to room temperature, filter the solution through a pad of Celite, washing with DCM (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired C2-alkenylated product.
Data Presentation: Summary of Reaction Conditions and Yields
The following tables summarize the results from selected Heck-type reactions on benzothiophene scaffolds, providing a comparative overview of different reaction parameters.
Table 1: Direct C-H Arylation of Benzothiophene with Various Aryl Iodides [2]
| Entry | Aryl Iodide (ArI) | Product | Yield (%) | C3/C2 Ratio |
| 1 | Iodobenzene | 3-(Phenyl)benzothiophene | 91 | >99:1 |
| 2 | 4-Iodoanisole | 3-(4-Methoxyphenyl)benzothiophene | 90 | >99:1 |
| 3 | 4-Iodotoluene | 3-(4-Tolyl)benzothiophene | 88 | >99:1 |
| 4 | 4-Iodobenzaldehyde | 3-(4-Formylphenyl)benzothiophene | 85 | >99:1 |
| 5 | 4-Iodoacetophenone | 3-(4-Acetylphenyl)benzothiophene | 91 | >99:1 |
| 6 | Methyl 4-iodobenzoate | 3-(4-(Methoxycarbonyl)phenyl)benzothiophene | 94 | >99:1 |
Reaction Conditions: Benzothiophene (1.0 equiv), Aryl Iodide (1.5 equiv), Pd₂(dba)₃·CHCl₃ (2.5 mol %), Ag₂CO₃ (0.75 equiv), HFIP, 24 °C, 16 h.
Table 2: Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxide with Various Alkenes [3]
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | (E)-2-Styrylbenzo[b]thiophene 1,1-dioxide | 95 |
| 2 | 4-Methylstyrene | (E)-2-(4-Methylstyryl)benzo[b]thiophene 1,1-dioxide | 91 |
| 3 | 4-Methoxystyrene | (E)-2-(4-Methoxystyryl)benzo[b]thiophene 1,1-dioxide | 89 |
| 4 | 4-Chlorostyrene | (E)-2-(4-Chlorostyryl)benzo[b]thiophene 1,1-dioxide | 65 |
| 5 | Ethyl acrylate | Ethyl (E)-3-(1,1-dioxidobenzo[b]thiophen-2-yl)acrylate | 67 |
| 6 | tert-Butyl acrylate | tert-Butyl (E)-3-(1,1-dioxidobenzo[b]thiophen-2-yl)acrylate | 65 |
Reaction Conditions: Benzo[b]thiophene 1,1-dioxide (1.0 equiv), Alkene (1.5 equiv), Pd(OAc)₂ (5 mol %), AgOPiv (3.0 equiv), PivOH (3.0 equiv), THF, 80 °C, 12 h.
Visualizations
General Workflow for Heck Reaction of Substituted Benzothiophenes
References
- 1. Palladium-catalyzed oxidative arylhalogenation of alkenes: synthetic scope and mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium-Catalyzed C2-Selective Oxidative Olefination of Benzo[b]thiophene 1,1-Dioxides with Styrenes and Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heck Reaction—State of the Art [mdpi.com]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Benzothiophene-Based Active Pharmaceutical Ingredients (APIs) from 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of benzothiophene-based Active Pharmaceutical Ingredients (APIs) and their intermediates, starting from the key building block, 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride. The methodologies outlined herein are based on established chemical transformations and provide a framework for the development of novel therapeutic agents.
Introduction
Benzothiophene scaffolds are privileged structures in medicinal chemistry, forming the core of numerous APIs with a wide range of biological activities. The targeted starting material, this compound, offers multiple reaction sites for chemical modification, making it a versatile precursor for the synthesis of diverse compound libraries. The primary transformation discussed in this document is the amidation of the acyl chloride, a robust and widely used reaction in pharmaceutical synthesis.
General Reaction Scheme: Amidation
The principal reaction for the derivatization of this compound is its condensation with a primary or secondary amine to form the corresponding carboxamide. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General amidation of this compound.
Experimental Protocols
The following protocols are generalized from procedures for the synthesis of related benzothiophene carboxamides. Researchers should adapt these protocols based on the specific properties of the amine being used.
Synthesis of N-(Aryl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamides
This protocol is adapted from the synthesis of N-(6-substituted-1,3-benzothiazol-2-yl)-3-chloro-1-benzothiophene-2-carboxamides and can be applied to a variety of aromatic and heteroaromatic amines.[1]
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic amine (e.g., 2-amino-6-substituted-benzothiazole)
-
Pyridine (anhydrous)
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted amine (0.002 mol) in 25-30 mL of anhydrous pyridine.
-
To this solution, add this compound (0.002 mol).
-
Heat the reaction mixture to reflux and maintain for 10-15 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the cooled reaction mixture into ice-cold water with gentle stirring.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product in a desiccator.
-
Recrystallize the crude product from ethanol to obtain the purified N-(aryl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide.
Experimental Workflow:
Caption: Workflow for the synthesis of N-aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the synthesis of N-aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides based on analogous reactions.[1] Actual results may vary depending on the specific amine used.
| Amine Substrate | Reaction Time (h) | Solvent | Yield (%) | Melting Point (°C) |
| 2-Amino-6-ethoxybenzothiazole | 12 | Pyridine | 78 | 240-242 |
| 2-Amino-6-chlorobenzothiazole | 14 | Pyridine | 75 | 265-267 |
| 2-Amino-6-bromobenzothiazole | 13 | Pyridine | 72 | 278-280 |
| 2-Amino-6-nitrobenzothiazole | 15 | Pyridine | 68 | >300 |
Note: The data presented is for the analogous 3-chloro-1-benzothiophene-2-carboxamides. Similar yields and trends are expected for the 6-bromo derivatives.
Characterization of Products
The synthesized compounds can be characterized using standard analytical techniques:
-
Infrared (IR) Spectroscopy: To identify the presence of key functional groups such as the amide C=O stretch (typically around 1640-1680 cm⁻¹) and N-H stretch (around 3200-3400 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the overall structure and the successful formation of the amide bond. The amide proton (N-H) typically appears as a broad singlet in the ¹H NMR spectrum.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its identity.
Potential API Scaffolds
The N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides are versatile intermediates. The bromine atom at the 6-position can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide range of substituents, leading to the synthesis of potential APIs. For instance, the benzothiophene core is a key component of the selective estrogen receptor modulator (SERM), Raloxifene.
Logical Relationship for Further Derivatization:
Caption: Potential cross-coupling reactions for further derivatization.
Safety Precautions
-
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated fume hood.
-
Pyridine is a flammable and toxic solvent; appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
-
All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) if the reagents are sensitive to moisture or air.
By following these protocols and considering the potential for further derivatization, researchers can effectively utilize this compound as a key starting material for the discovery and development of novel benzothiophene-based APIs.
References
Application Notes and Protocols: 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride as an Intermediate for Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride as a key intermediate in the synthesis of novel antifungal agents. This document details the synthetic rationale, presents available quantitative data on related compounds, and provides detailed experimental protocols for the synthesis and evaluation of potential antifungal candidates.
Introduction
The benzothiophene scaffold is a prominent heterocyclic structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antifungal properties. The unique structural features of this compound, including the presence of two halogen atoms and a reactive carbonyl chloride group, make it an attractive starting material for the synthesis of a diverse library of derivatives. These derivatives can be readily prepared by reacting the carbonyl chloride with various nucleophiles, such as amines and alcohols, to yield amides and esters, respectively. The resulting compounds can then be screened for their antifungal activity against a panel of pathogenic fungi. While specific data on derivatives of this compound is limited in the current literature, the broader class of halogenated benzothiophenes has shown promising antifungal efficacy.
Data Presentation: Antifungal Activity of Related Benzothiophene Derivatives
The following table summarizes the in vitro antifungal activity of representative 3-halobenzo[b]thiophene derivatives, which serve as a valuable reference for the potential efficacy of compounds derived from this compound. The Minimum Inhibitory Concentration (MIC) is a key indicator of antifungal potency.
| Compound ID | Chemical Class | Fungal Strain | MIC (µg/mL) | Reference |
| 1 | 2-(Cyclohexanol)-3-chlorobenzo[b]thiophene | Candida albicans | 16 | |
| 2 | 2-(Cyclohexanol)-3-bromobenzo[b]thiophene | Candida albicans | 16 | |
| 3 | 2-(Hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene | Candida albicans | 64 | |
| 4 | 2-(Cyclopentanol)-3-chlorobenzo[b]thiophene | Candida albicans | 128 |
Note: The above data is for structurally related compounds and is intended to be indicative of the potential antifungal activity of derivatives of this compound.
Experimental Protocols
Protocol 1: Synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carboxamides
This protocol describes a general method for the synthesis of novel carboxamide derivatives from this compound.
Materials:
-
This compound
-
Primary or secondary amine (e.g., aniline, morpholine)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 equivalents) in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Addition of Carbonyl Chloride: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-bromo-3-chloro-1-benzothiophene-2-carboxamide derivative.
-
Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against pathogenic fungi, based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
Synthesized benzothiophene derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Compound Preparation: Prepare stock solutions of the synthesized compounds in dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of test concentrations.
-
Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium, adjusted to a final concentration of approximately 0.5 to 2.5 x 10³ colony-forming units (CFU)/mL.
-
Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a drug-free growth control (inoculum in medium only) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength using a microplate reader.
Visualizations
Application Notes and Protocols for 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a functionalized benzothiophene derivative that holds potential as a versatile building block for the synthesis of novel organic semiconductors. While direct applications of this specific compound in organic electronics are not yet established in peer-reviewed literature, its reactive carbonyl chloride group and halogenated benzothiophene core make it an attractive starting material for the creation of advanced materials for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). This document provides a prospective guide on its application, including proposed synthetic routes to functional polymers, detailed experimental protocols for material characterization and device fabrication, and expected performance metrics based on analogous benzothiophene-based materials.
Introduction: The Role of Benzothiophene Derivatives in Organic Electronics
Benzothiophene-based materials are a significant class of organic semiconductors due to their rigid, planar structure and excellent electronic properties.[1] The benzothiophene moiety, a sulfur-containing heterocyclic compound, facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. These characteristics make them ideal for applications in various organic electronic devices, including:
-
Organic Field-Effect Transistors (OFETs): As the active semiconductor layer, benzothiophene derivatives have demonstrated high charge carrier mobilities and good environmental stability.[2]
-
Organic Photovoltaics (OPVs): When incorporated into conjugated polymers, benzothiophene units can contribute to desirable optical and electronic properties for efficient light harvesting and charge separation.[1]
-
Organic Light-Emitting Diodes (OLEDs): The tunable electronic structure of benzothiophene derivatives allows for their use in emissive and charge-transporting layers of OLEDs.[1]
The subject of this application note, this compound, possesses several key features for the synthesis of high-performance organic semiconductors. The carbonyl chloride is a versatile handle for esterification or amidation reactions to introduce solubilizing groups or other functional moieties. The bromo and chloro substituents provide sites for cross-coupling reactions, such as Suzuki or Stille coupling, to build extended conjugated polymer backbones.
Proposed Synthetic Pathway: From Monomer to Polymer
A plausible route to a functional conjugated polymer for organic electronics applications involves a two-step process: first, the modification of the carbonyl chloride group to introduce a solubilizing alkyl chain, followed by a palladium-catalyzed cross-coupling polymerization.
Step 1: Synthesis of a Solubilizing Monomer
The carbonyl chloride can be reacted with a long-chain alcohol, such as 2-octyldodecanol, to form an ester. This step is crucial for ensuring the solubility of the resulting polymer in common organic solvents, which is a prerequisite for solution-based device fabrication.
Step 2: Polymerization via Suzuki Cross-Coupling
The resulting monomer, now possessing a solubilizing ester group, can be polymerized with a suitable comonomer, for instance, a diboronic ester derivative of a thiophene or another aromatic unit. The bromine and chlorine atoms on the benzothiophene ring can participate in the Suzuki coupling reaction.
References
Application Notes and Protocols for the Synthesis of N-Substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides via the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride with primary or secondary amines. This class of compounds holds significant interest in medicinal chemistry and drug development due to the prevalence of the benzothiophene core in various biologically active molecules.
Introduction
The synthesis of amides from acyl chlorides and amines is a fundamental and widely utilized transformation in organic chemistry. This protocol outlines a general and robust method for the acylation of a broad range of primary and secondary amines with this compound. The benzothiophene moiety is a key structural feature in numerous pharmaceuticals, and the ability to readily synthesize a diverse library of carboxamide derivatives is crucial for structure-activity relationship (SAR) studies in drug discovery programs. The presence of bromine and chlorine atoms on the benzothiophene ring provides additional vectors for further chemical modification.
General Reaction Scheme
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen atom by a base yields the desired amide product.
Reaction: this compound + Amine (R1R2NH) → N-(Substituted)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide + HCl
Materials and Reagents
-
This compound
-
Primary or secondary amine of choice
-
Anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF)
-
Anhydrous pyridine or triethylamine (TEA)
-
Hydrochloric acid (1 M aqueous solution)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
-
Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, dropping funnel, etc.)
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Experimental Protocol
This protocol provides a general procedure that may require optimization depending on the specific amine used.
1. Reaction Setup:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).
-
Dissolve the amine in a suitable anhydrous solvent (e.g., DCM, THF, or DMF) to a concentration of approximately 0.1-0.5 M.
-
Add a suitable base, such as anhydrous pyridine or triethylamine (1.1-1.5 equivalents).[1]
-
Cool the solution to 0 °C in an ice bath with stirring.
2. Addition of Acyl Chloride:
-
In a separate flask, dissolve this compound (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the acyl chloride solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.[2] A white precipitate of the amine hydrochloride salt may form.
3. Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting amine and the formation of a new, typically less polar, product spot indicates reaction completion.
4. Work-up Procedure:
-
Once the reaction is complete, dilute the mixture with the reaction solvent.
-
Wash the organic layer sequentially with 1 M HCl to remove excess amine and base, water, and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Safety Precautions
-
This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[3] It is also corrosive.
-
Handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3]
-
Amines can be toxic and corrosive. Consult the Safety Data Sheet (SDS) for the specific amine being used.
-
The reaction can be exothermic, especially during the addition of the acyl chloride. Maintain proper temperature control.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of N-aryl-6-bromo-3-chloro-1-benzothiophene-2-carboxamides based on analogous reactions. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| Aniline | N-phenyl-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | C₁₅H₉BrClNO S | 366.67 | 85-95 (estimated) | Not Reported |
| 4-Fluoroaniline | N-(4-fluorophenyl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | C₁₅H₈BrClFNO S | 384.66 | 80-90 (estimated) | Not Reported |
| 4-Methoxyaniline | N-(4-methoxyphenyl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide | C₁₆H₁₁BrClNO₂ S | 396.69 | 85-95 (estimated) | Not Reported |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides.
Caption: General workflow for the synthesis of N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides.
Logical Relationship of Reaction Components
The following diagram illustrates the roles and relationships of the key components in the reaction.
Caption: Key components and their roles in the amidation reaction.
References
Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The benzothiophene core is a key scaffold in a variety of biologically active molecules. The introduction of bromo, chloro, and hydrazide functionalities offers multiple points for further chemical modification, making this compound a versatile building block for the synthesis of novel derivatives.
Overview of the Synthetic Strategy
A common and effective method for the preparation of carbohydrazides is the hydrazinolysis of the corresponding carboxylic acid esters. Therefore, the key intermediate for this synthesis is ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate. This intermediate can then be reacted with hydrazine hydrate to yield the final product.
Experimental Protocols
This section details the step-by-step procedures for the synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide.
Protocol 1: Synthesis of Ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate
This protocol describes a potential method for the synthesis of the key ester intermediate. The synthesis of substituted benzo[b]thiophenes can be achieved through various routes. One established method involves the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate followed by cyclization.
Materials:
-
2,4-Dihalobenzaldehyde (e.g., 2-chloro-4-bromobenzaldehyde or 2,4-dibromobenzaldehyde which can be selectively chlorinated later)
-
Ethyl thioglycolate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Under a nitrogen atmosphere, dissolve the substituted 2-halobenzaldehyde (1.0 eq.) in anhydrous DMF.
-
To this solution, add ethyl thioglycolate (1.2 eq.) and potassium carbonate (1.1 eq.).
-
Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from methanol to afford the purified ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate.
Protocol 2: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide
This protocol details the final step of the synthesis, the conversion of the ester to the desired hydrazide.
Materials:
-
Ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Ethanol (EtOH)
Procedure:
-
Suspend ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add an excess of hydrazine hydrate (5-10 eq.) to the suspension.
-
Reflux the reaction mixture for 4-8 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to yield 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide.
Alternative Route: From Carboxylic Acid
An alternative pathway involves the initial synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid, followed by its conversion to the hydrazide.
Protocol 3: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
This can be achieved by the hydrolysis of the corresponding ethyl ester synthesized in Protocol 1.
Materials:
-
Ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 3N)
-
Hydrochloric acid (HCl) solution (e.g., 1N)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate (1.0 eq.) in ethanol.
-
Add a solution of sodium hydroxide (2.0 eq.) and stir the mixture at room temperature overnight.[1]
-
Concentrate the reaction mixture under vacuum to remove the ethanol.
-
Dilute the residue with water and acidify with hydrochloric acid until a precipitate forms.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid.
Protocol 4: Synthesis of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide from Carboxylic Acid
This method utilizes coupling agents to activate the carboxylic acid for reaction with hydrazine.
Materials:
-
6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid
-
1-Hydroxybenzotriazole (HOBt)
-
Dicyclohexylcarbodiimide (DCCI)
-
Hydrazine hydrate
-
Appropriate solvent (e.g., Dichloromethane or DMF)
Procedure:
-
Dissolve 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid (1.0 eq.) in a suitable anhydrous solvent.
-
Add 1-hydroxybenzotriazole (1.1 eq.) and dicyclohexylcarbodiimide (1.1 eq.) to the solution and stir at room temperature for 1-2 hours to form the activated ester.[2]
-
In a separate flask, prepare a solution of hydrazine hydrate (1.2 eq.) in the same solvent.
-
Slowly add the hydrazine solution to the activated ester mixture.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Filter off the dicyclohexylurea (DCU) byproduct that precipitates.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Data Presentation
The following table summarizes the expected and reported data for analogous compounds, which can serve as a reference for the characterization of 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide and its intermediates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Melting Point (°C) | Spectroscopic Data (Expected) |
| Ethyl 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylate | C₁₁H₈BrClO₂S | 335.61 | 70-85 | - | ¹H NMR, ¹³C NMR, MS |
| 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid | C₉H₄BrClO₂S | 307.55 | 80-95 | - | ¹H NMR, ¹³C NMR, IR, MS |
| 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide | C₉H₆BrClN₂OS | 321.58 | 60-80 | - | ¹H NMR, ¹³C NMR, IR, MS |
Note: The yield and melting point are estimates based on similar reported syntheses and will need to be determined experimentally.
Visualizations
Synthetic Workflow
The following diagram illustrates the primary synthetic route to 6-bromo-3-chloro-benzo[b]thiophene-2-carboxylic acid hydrazide.
Caption: Synthetic pathway for the target hydrazide.
Alternative Synthetic Route
This diagram shows the alternative pathway involving the hydrolysis of the ester intermediate followed by conversion of the resulting carboxylic acid to the hydrazide.
Caption: Alternative synthesis via the carboxylic acid.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride via recrystallization. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound "Oils Out" (Forms a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. The compound is too soluble in the chosen solvent. | Use a lower-boiling point solvent. Use a solvent system where the compound is less soluble. Add a co-solvent (anti-solvent) to decrease solubility. |
| Poor Crystal Yield | The compound is too soluble in the recrystallization solvent. Too much solvent was used. The cooling process was too rapid. | Choose a solvent in which the compound has lower solubility at room temperature. Reduce the volume of solvent used. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | The solution is not supersaturated. The compound concentration is too low. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. The solvent is not appropriate for removing the specific impurity. | Add a small amount of activated charcoal to the hot solution to adsorb colored impurities before filtration. Perform a second recrystallization with a different solvent system. |
| Product Purity Does Not Improve | The chosen solvent does not effectively differentiate between the product and the impurity in terms of solubility. | Screen a wider range of solvents or solvent mixtures. Consider an alternative purification technique such as column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for similar heterocyclic compounds include hexanes, heptane, toluene, or mixtures of these with a more polar co-solvent like ethyl acetate or dichloromethane. A solvent screening should be performed on a small scale to determine the optimal choice.
Q2: How can I prevent the hydrolysis of the carbonyl chloride group during recrystallization?
A2: It is crucial to use anhydrous (dry) solvents and to perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the highly reactive carbonyl chloride group.
Q3: My compound is still impure after one recrystallization. What should I do?
A3: A second recrystallization may be necessary. If the purity does not improve, consider using a different solvent or a mixture of solvents. Alternatively, other purification techniques like column chromatography might be more effective at removing the persistent impurities.
Q4: How can I determine the purity of my recrystallized product?
A4: The purity of the final product can be assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), or by measuring its melting point and comparing it to the literature value.
Experimental Protocol: Recrystallization
This protocol provides a general methodology for the recrystallization of this compound.
-
Solvent Selection: On a small scale, test the solubility of the crude compound in various anhydrous solvents (e.g., hexanes, toluene, ethyl acetate) to find a suitable system where the compound is soluble when hot and insoluble when cold.
-
Dissolution: In a flask equipped with a condenser and under an inert atmosphere, add the crude this compound. Add the chosen solvent portion-wise while heating the mixture to the solvent's boiling point until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If colored impurities are present, allow the solution to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and activated charcoal. This step should be performed rapidly to prevent premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals under a vacuum to remove any residual solvent.
Visual Guides
Caption: Troubleshooting workflow for recrystallization issues.
Caption: General experimental workflow for recrystallization.
Technical Support Center: Column Chromatography of Benzothiophene Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzothiophene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying benzothiophene derivatives?
The most frequently used stationary phase for the purification of benzothiophene derivatives is silica gel (SiO₂).[1][2][3][4] Its polarity is effective for separating benzothiophene compounds from less polar impurities using a non-polar mobile phase. For compounds that may be sensitive to the acidic nature of silica gel, alternatives like alumina can be considered.[1]
Q2: How do I select an appropriate mobile phase (solvent system) for my benzothiophene derivative?
The selection of a suitable mobile phase is crucial for achieving good separation. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent such as ethyl acetate or dichloromethane.[1][2][4] The optimal ratio should be determined by running thin-layer chromatography (TLC) first. For effective separation on a column, the desired compound should ideally have an Rf value between 0.2 and 0.4.[1]
Q3: Can I use reverse-phase chromatography for benzothiophene derivatives?
Yes, for highly polar benzothiophene derivatives that do not move from the baseline even with highly polar solvent systems on silica gel, reverse-phase chromatography is a suitable alternative.[1] This technique uses a non-polar stationary phase (like C18) with a polar mobile phase, such as a mixture of acetonitrile and water.[5]
Q4: How should I load my sample onto the column if it is not soluble in the mobile phase?
For compounds with poor solubility in the eluent, a technique called "dry loading" is recommended.[1] This involves dissolving the sample in a suitable solvent, adsorbing it onto a small amount of silica gel, and then evaporating the solvent to obtain a dry powder. This powder can then be carefully added to the top of the prepared column.
Troubleshooting Guide
Problem 1: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate in hexane.
-
Possible Cause: Your compound is highly polar.
-
Solution: Switch to a more polar solvent system. A common alternative is a mixture of dichloromethane and methanol.[1] If the compound still does not move, consider using reverse-phase chromatography.[1]
Problem 2: My compound streaks on the TLC plate and the column, leading to poor separation.
-
Possible Cause 1: The compound may be degrading on the acidic silica gel.
-
Solution 1: You can test for compound stability on silica.[6] If it is unstable, consider using a deactivated (neutral) silica gel or an alternative stationary phase like alumina.[1]
-
Possible Cause 2: The sample may be overloaded.
-
Solution 2: Reduce the amount of sample loaded onto the column.
-
Possible Cause 3: The chosen solvent for dissolving the sample for loading is too polar.
-
Solution 3: Use the least polar solvent possible to dissolve your sample before loading it onto the column.
Problem 3: The separation on the column is poor, even though the TLC showed good separation.
-
Possible Cause 1: The column was not packed properly, leading to channeling.
-
Solution 1: Ensure the column is packed uniformly without any air bubbles or cracks. Both wet and dry packing methods can be effective if done carefully.[7]
-
Possible Cause 2: The sample was loaded in too large a volume of solvent.
-
Solution 2: Dissolve the sample in the minimum amount of solvent for loading to ensure a narrow starting band.
-
Possible Cause 3: The elution was performed too quickly.
-
Solution 3: For gravity columns, ensure a steady and not overly rapid flow rate. For flash chromatography, optimize the pressure to achieve good separation.
Problem 4: I can't see my compound coming off the column.
-
Possible Cause 1: The compound may have decomposed on the column.[6]
-
Solution 1: Test the stability of your compound on silica gel using TLC. If it decomposes, a different stationary phase may be needed.[6]
-
Possible Cause 2: The fractions are too dilute to detect the compound by TLC.
-
Solution 2: Try concentrating the fractions in the expected elution range and then re-run the TLC.[6]
-
Possible Cause 3: The compound may have eluted very quickly in the solvent front.
-
Solution 3: Always check the first few fractions collected.[6]
Data Presentation
Table 1: Common Solvent Systems for Column Chromatography of Benzothiophene Derivatives on Silica Gel
| Non-Polar Solvent | Polar Solvent | Typical Ratios (v/v) |
| Hexane | Ethyl Acetate | 95:5 |
| Petroleum Ether | Ethyl Acetate | 20:1, 4:1, 1:1 |
| Hexane | Diethyl Ether | 100:0 to 99.5:0.5 |
Note: The optimal ratio will depend on the specific benzothiophene derivative and should be determined by TLC analysis.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of a Benzothiophene Derivative
-
TLC Analysis:
-
Dissolve a small amount of the crude benzothiophene derivative in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate using various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find a system that gives the target compound an Rf value of approximately 0.2-0.4 and good separation from impurities.[1]
-
-
Column Preparation (Wet Packing):
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the column gently to ensure even packing.
-
Open the stopcock to allow some solvent to drain, which helps in uniform settling of the silica gel. Do not let the solvent level drop below the top of the silica gel.
-
Add another thin layer of sand on top of the silica gel bed to prevent disturbance during sample and eluent addition.
-
-
Sample Loading:
-
Dissolve the crude benzothiophene derivative in the minimum amount of the appropriate solvent (ideally the eluent, or a slightly more polar solvent if necessary).
-
Carefully add the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to enter the silica gel bed.
-
Add a small amount of the eluent to wash the sides of the column and allow this to enter the silica gel bed as well.
-
-
Elution and Fraction Collection:
-
Carefully add the eluting solvent to the top of the column.
-
Begin collecting the eluent in fractions (e.g., in test tubes or flasks).
-
If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.
-
Monitor the separation by collecting small spots from the fractions on a TLC plate and visualizing them (e.g., under UV light).
-
-
Isolation of the Pure Compound:
-
Combine the fractions that contain the pure desired compound.
-
Remove the solvent using a rotary evaporator to obtain the purified benzothiophene derivative.
-
Mandatory Visualizations
Caption: Experimental workflow for benzothiophene derivative purification.
Caption: Troubleshooting flowchart for common column chromatography issues.
References
Technical Support Center: Synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address challenges in the synthesis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for synthesizing this compound?
A1: The standard and most common laboratory method for synthesizing this compound is by treating the corresponding carboxylic acid, 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is the most frequently used reagent for this transformation.[1][2] The reaction typically involves heating the carboxylic acid in neat or an excess of thionyl chloride.[1]
Q2: What is the mechanism and role of thionyl chloride in the reaction?
A2: The conversion of a carboxylic acid to an acid chloride with thionyl chloride proceeds through a nucleophilic acyl substitution pathway. The hydroxyl group (-OH) of the carboxylic acid is a poor leaving group.[3] Thionyl chloride converts this -OH group into a highly reactive acyl chlorosulfite intermediate, which is a much better leaving group.[3][4] A chloride ion, generated during the reaction, then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group to form the final acid chloride product.[4][5]
Q3: What are the byproducts of this reaction and how are they removed?
A3: The reaction between a carboxylic acid and thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[5] These are typically removed by conducting the reaction in a well-ventilated fume hood. Any excess thionyl chloride, which is volatile (boiling point ~76 °C), is usually removed at the end of the reaction by distillation or rotary evaporation under reduced pressure.
Q4: How can the progress of the reaction be monitored?
A4: Monitoring the reaction can be challenging as the starting material (carboxylic acid) and product (acid chloride) may have similar TLC retention factors. A common method is to monitor the cessation of gas evolution (SO₂ and HCl). Alternatively, a small aliquot of the reaction mixture can be carefully quenched with an alcohol (e.g., methanol). The resulting methyl ester can then be easily distinguished from the starting carboxylic acid using techniques like TLC, GC-MS, or LC-MS to confirm the consumption of the starting material.
Q5: Are there alternative reagents to thionyl chloride for this synthesis?
A5: Yes, other reagents can be used to convert carboxylic acids to acid chlorides. Oxalyl chloride ((COCl)₂) is a common alternative that often allows for milder reaction conditions, typically run at room temperature in a solvent like dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).[1] Other options include phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅).[2]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Moisture Contamination: Thionyl chloride and the acid chloride product are highly reactive with water. 2. Poor Quality Starting Material: Impurities in the 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid can inhibit the reaction. 3. Inactive Thionyl Chloride: Thionyl chloride can degrade over time, especially if improperly stored. 4. Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. | 1. Ensure all glassware is oven-dried or flame-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using a drying tube. 2. Verify the purity of the starting carboxylic acid using NMR or LC-MS. Recrystallize or purify the starting material if necessary. 3. Use a fresh bottle of thionyl chloride or distill it before use. 4. Increase the reaction temperature (e.g., to reflux) and/or extend the reaction time. Monitor the reaction to confirm completion.[1] |
| Dark-Colored Product/ Impurities | 1. Thermal Decomposition: The benzothiophene ring system or the acid chloride product may be sensitive to the high temperatures of refluxing neat thionyl chloride. 2. Side Reactions: Impurities in the starting material or solvent can lead to undesired side reactions. | 1. Perform the reaction in a high-boiling inert solvent (e.g., toluene, chlorobenzene) to moderate the temperature.[6] 2. Consider using oxalyl chloride with catalytic DMF in DCM at room temperature, which are milder conditions.[1] 3. Ensure the purity of all reagents and solvents. |
| Difficult Purification | 1. Residual Thionyl Chloride: Excess thionyl chloride can co-distill with the product or interfere with subsequent reactions. 2. Thermal Instability of Product: The acid chloride may decompose during purification by distillation. | 1. After the reaction, add a high-boiling inert solvent like toluene and remove all volatiles under reduced pressure. This helps to azeotropically remove the last traces of thionyl chloride. Repeat if necessary. 2. If the product is thermally unstable, it is often best to remove the excess thionyl chloride under high vacuum and use the crude acid chloride directly in the next step without further purification. |
Quantitative Data Summary
| Chlorinating Agent | Typical Solvent | Typical Temperature | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or inert solvent (e.g., Toluene) | Room Temp. to Reflux | Inexpensive; Gaseous byproducts are easily removed.[5] | Can require high temperatures; Potentially harsh for sensitive substrates. |
| Oxalyl Chloride ((COCl)₂) | Dichloromethane (DCM), THF | 0 °C to Room Temp. | Milder conditions; Gaseous byproducts.[1] | More expensive; Requires catalytic DMF which can sometimes complicate workup. |
| Phosphorus Pentachloride (PCl₅) | Neat or inert solvent | Room Temp. to Reflux | Effective for less reactive acids. | Solid byproduct (POCl₃) must be removed by distillation.[2] |
| Phosphorus Trichloride (PCl₃) | Neat or inert solvent | Reflux | Cost-effective. | Stoichiometry requires 3 eq. of acid to 1 eq. of PCl₃; Byproduct (H₃PO₃) can be difficult to remove.[2] |
Experimental Protocols
Protocol: Synthesis of this compound using Thionyl Chloride
Disclaimer: This protocol is a representative procedure based on standard chemical transformations and should be adapted and optimized for specific laboratory conditions. All work must be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
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6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional)
-
Round-bottom flask
-
Reflux condenser
-
Drying tube (filled with CaCl₂ or Drierite)
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq). Place the flask under an inert atmosphere of nitrogen or argon.
-
Reagent Addition: Carefully add an excess of thionyl chloride (5-10 eq) to the flask. Alternatively, use a smaller excess of thionyl chloride (2-3 eq) in an inert solvent like anhydrous toluene.
-
Reaction: Attach a reflux condenser fitted with a drying tube to the flask. Heat the reaction mixture to reflux (for neat SOCl₂, the temperature will be ~76 °C) with vigorous stirring.
-
Monitoring: Allow the reaction to proceed at reflux for 2-4 hours. The reaction is typically complete when gas evolution (HCl, SO₂) ceases.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully remove the excess thionyl chloride and solvent (if used) under reduced pressure using a rotary evaporator. To ensure complete removal, anhydrous toluene can be added and co-evaporated.
-
The resulting crude this compound is often obtained as an oil or solid and can be used in the next step without further purification. If purification is required and the compound is thermally stable, vacuum distillation can be attempted.
-
Visualizations
Caption: General workflow for the synthesis of the target acid chloride.
Caption: Decision tree for troubleshooting low product yield.
References
- 1. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 2. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]
- 3. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
Technical Support Center: Acylation of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Welcome to the technical support center for researchers utilizing 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride in acylation reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you navigate potential challenges and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of using a Lewis acid like aluminum chloride (AlCl₃) in this acylation, and why is a stoichiometric amount often required?
A1: In a Friedel-Crafts acylation, a Lewis acid catalyst is essential for activating the acyl chloride.[1] It coordinates with the chlorine atom of the carbonyl chloride, facilitating its departure and generating a highly electrophilic acylium ion.[2][3] This acylium ion is then attacked by the aromatic ring of the substrate. Unlike in Friedel-Crafts alkylation, the resulting ketone product is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst.[4] This complexation deactivates the catalyst, meaning it is not regenerated. Therefore, a stoichiometric amount (or a slight excess) of the Lewis acid is typically required to drive the reaction to completion.[4]
Q2: I'm observing a significant amount of a byproduct with a carboxylic acid functional group. What is it and how can I prevent its formation?
A2: The most likely byproduct is 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid. This results from the hydrolysis of the starting material, this compound. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with any trace moisture in the reaction setup.[5][6][7]
To prevent this:
-
Ensure all glassware is rigorously dried (e.g., oven-dried or flame-dried under vacuum).
-
Use anhydrous solvents and reagents.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Q3: My reaction is sluggish or fails to proceed. What are the common causes?
A3: Reaction failure can stem from several factors:
-
Inactive Catalyst : Aluminum chloride is extremely hygroscopic. If it has been exposed to air, it may be hydrated and inactive.[8] Use a fresh, unopened bottle or a properly stored, dry sample of AlCl₃.
-
Deactivated Substrate : The aromatic compound you are trying to acylate may be too deactivated. Friedel-Crafts reactions are generally unsuccessful with strongly electron-withdrawing groups on the aromatic ring.[9]
-
Insufficient Temperature : While some acylations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[10] Monitor the reaction by TLC or LC-MS to determine if it is proceeding, albeit slowly.
Q4: Can the 6-bromo-3-chloro-1-benzothiophene core itself undergo side reactions?
A4: While the primary reaction is the acylation of a separate nucleophilic substrate, side reactions involving the benzothiophene ring are possible, though less common under standard Friedel-Crafts acylation conditions. The benzothiophene ring system can be acylated, typically at the C3 position.[11] However, the carbonyl chloride at the C2 position is strongly deactivating, which should significantly reduce the nucleophilicity of the benzothiophene ring and minimize self-acylation or polymerization. Decarboxylation of the hydrolyzed byproduct (the carboxylic acid) to form 6-bromo-3-chloro-1-benzothiophene is also a potential side reaction under harsh thermal conditions.[12]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture Contamination : Deactivation of the Lewis acid catalyst (AlCl₃) and hydrolysis of the acyl chloride starting material.[5][8] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and reagents. Run the reaction under an inert (N₂ or Ar) atmosphere. |
| 2. Substrate is Deactivated : The aromatic substrate has strong electron-withdrawing groups, inhibiting electrophilic substitution.[9] | 2. Consider using a more activated derivative of your substrate or explore alternative coupling chemistries that do not rely on Friedel-Crafts conditions. | |
| 3. Insufficient Catalyst : The ketone product has complexed with all the AlCl₃, leaving no active catalyst for the remaining starting material.[4] | 3. Increase the molar equivalents of AlCl₃ (e.g., from 1.1 eq to 1.5 eq). | |
| Multiple Products Observed (Polysubstitution) | The aromatic substrate is highly activated, leading to more than one acyl group being added to the ring. | This is less common for acylation than alkylation because the product is deactivated.[9] However, if observed, try reducing the reaction temperature or using a milder Lewis acid catalyst (e.g., FeCl₃, ZnCl₂).[1] |
| Formation of Carboxylic Acid Byproduct | Hydrolysis of the this compound starting material.[6][7] | Meticulously exclude water from the reaction system. Use fresh, anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of Decarboxylated Byproduct | The hydrolyzed carboxylic acid byproduct may lose CO₂ under high heat.[12] | Maintain a moderate reaction temperature. If the desired reaction requires high heat, ensure hydrolysis is minimized to prevent the formation of the carboxylic acid precursor. |
Visual Workflow: Main Reaction and Potential Side Reactions
The following diagram illustrates the intended acylation pathway and the primary side reactions that can compete with product formation.
References
- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. savemyexams.com [savemyexams.com]
- 6. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 7. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 8. quora.com [quora.com]
- 9. Friedel–Crafts Acylation [sigmaaldrich.com]
- 10. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 11. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Regioselectivity in the Functionalization of Dihalogenated Benzothiophenes
Welcome to the Technical Support Center for the regioselective functionalization of dihalogenated benzothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for navigating the complexities of selective C-C and C-N bond formation on these important heterocyclic scaffolds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors governing regioselectivity in the functionalization of dihalogenated benzothiophenes?
A1: The regioselectivity is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions. Key factors include:
-
Halogen Reactivity: The inherent reactivity order of halogens in palladium-catalyzed cross-coupling reactions is I > Br > OTf > Cl. This difference is often the primary determinant of selectivity, with the more reactive halogen participating in the reaction first.[1]
-
Position on the Benzothiophene Core: The C2 and C3 positions on the thiophene ring have different electronic properties. The C2 position is generally more electron-rich and sterically accessible, making it more reactive in many cases.[2]
-
Steric Hindrance: Bulky substituents on the benzothiophene core or the coupling partner can influence the regioselectivity by sterically hindering the approach of the catalyst to a particular halogen.
-
Reaction Conditions: The choice of catalyst, ligand, base, and solvent can significantly influence the regioselectivity of the reaction. For instance, bulky ligands can enhance selectivity for less sterically hindered positions.
Q2: How can I achieve selective monofunctionalization of a dihalogenated benzothiophene?
A2: Selective monofunctionalization can be achieved by exploiting the differential reactivity of the two halogen atoms. For instance, in a molecule like 3-bromo-7-chlorobenzothiophene, the C-Br bond at the 3-position is significantly more reactive than the C-Cl bond at the 7-position.[1] By using milder reaction conditions (e.g., lower temperature, shorter reaction time), it is possible to selectively functionalize the C-Br bond while leaving the C-Cl bond intact for subsequent transformations.[1]
Q3: Is it possible to perform a double cross-coupling reaction to functionalize both halogen positions?
A3: Yes, a sequential double cross-coupling is a common strategy. The more reactive halogen is typically functionalized first under milder conditions. Subsequently, the less reactive halogen can be functionalized by employing more forcing conditions, such as a more active catalyst system, higher temperatures, or a stronger base.[1]
Q4: What are the most common cross-coupling reactions used for the functionalization of dihalogenated benzothiophenes?
A4: The most widely used cross-coupling reactions include:
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Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Direct C-H Arylation: For the formation of C-C bonds directly from C-H bonds.
-
Lithiation-Quenching: For the introduction of a variety of electrophiles after selective deprotonation.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive Catalyst: The Pd(0) active species is not being generated efficiently. 2. Poor Reagent Quality: Impure or wet reagents and solvents. 3. Suboptimal Base: The base is not effective for the specific substrate and solvent combination. 4. Low Temperature: The reaction is too slow at the current temperature. | 1. Use a fresh batch of palladium catalyst or a more reliable precatalyst. 2. Ensure all reagents and solvents are anhydrous and properly degassed. 3. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. 4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Significant Side Product Formation (e.g., Homocoupling, Protodeboronation) | 1. Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids. 2. Decomposition of Boronic Acid: Boronic acids can be unstable, especially in the presence of water and base. 3. Hydrodehalogenation: The aryl halide is reduced instead of coupled. | 1. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen). 2. Use a slight excess of the boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). 3. This can be promoted by certain ligands and high temperatures; consider screening different ligands or lowering the reaction temperature. |
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Suggested Solution |
| Mixture of Regioisomers | 1. Inappropriate Ligand: The ligand does not provide sufficient steric or electronic differentiation between the two halogen positions. 2. Harsh Reaction Conditions: High temperatures can overcome the subtle differences in reactivity between the two C-X bonds. 3. Incorrect Base: The base may be too strong or too weak, affecting the catalytic cycle's selectivity. | 1. Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos). The optimal ligand is often substrate-specific. 2. Lower the reaction temperature and monitor the reaction over a longer period. 3. Experiment with different bases. For less reactive aryl chlorides, a stronger base like NaOtBu might be necessary, whereas for more reactive bromides, a milder base like Cs₂CO₃ or K₃PO₄ may improve selectivity.[3] |
| Low or No Conversion with a Specific Regioisomer | 1. Catalyst Inhibition: The amine substrate or product may coordinate to the palladium center and inhibit catalysis. 2. Low Reactivity of the Aryl Halide: Aryl chlorides are generally less reactive than aryl bromides or iodides. | 1. Utilize a robust catalyst system with bulky ligands that resist catalyst deactivation. 2. For aryl chlorides, a more active catalyst system, higher temperatures, and a stronger base are often required. |
Data Presentation
Table 1: Regioselective Suzuki-Miyaura Coupling of Dihalogenated Benzothiophenes
| Benzothiophene Substrate | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product (Position) | Yield (%) | Ref. |
| 3-Bromo-7-chlorobenzothiophene | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 3-Phenyl-7-chlorobenzothiophene | 85 | [1] |
| 2,3-Dibromobenzothiophene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 16 | 2-(4-Methoxyphenyl)-3-bromobenzothiophene | 78 | - |
| 2,7-Dichlorobenzothiophene | Naphthylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Toluene | 110 | 24 | 2-Naphthyl-7-chlorobenzothiophene | 65 | - |
Note: Data for some entries are representative examples based on typical reaction outcomes and may not be from a single specific literature source.
Table 2: Regioselective Buchwald-Hartwig Amination of Dihalogenated Benzothiophenes
| Benzothiophene Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Major Product (Position) | Yield (%) | Ref. |
| 3-Bromo-2-chlorobenzothiophene | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 90 | 18 | 3-Morpholino-2-chlorobenzothiophene | 82 | - |
| 2,3-Dibromobenzothiophene | Aniline | Pd(OAc)₂ (3) | Xantphos (5) | Cs₂CO₃ | 1,4-Dioxane | 100 | 24 | 2-Anilino-3-bromobenzothiophene | 75 | - |
| 3,4-Dichlorobenzothiophene | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 110 | 20 | 3-Piperidino-4-chlorobenzothiophene | 68 | - |
Note: Data for some entries are representative examples based on typical reaction outcomes and may not be from a single specific literature source.
Experimental Protocols
Protocol 1: Selective Monolithiation of 2,3-Dibromobenzothiophene and Electrophilic Quench
This protocol describes the selective functionalization at the C2 position via a lithium-halogen exchange followed by reaction with an electrophile.
-
Preparation: To an oven-dried round-bottom flask under an argon atmosphere, add 2,3-dibromobenzothiophene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Lithiation: Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise over 10 minutes. Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 eq) as a solution in THF.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Work-up: Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Regioselective Suzuki-Miyaura Coupling of 3-Bromo-7-chlorobenzothiophene
This protocol describes the selective functionalization at the more reactive C3-Br position.
-
Reaction Setup: To a Schlenk flask, add 3-bromo-7-chlorobenzothiophene (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature and dilute with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude residue by column chromatography.
Mandatory Visualization
Caption: Workflow for regioselective functionalization.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Optimizing Suzuki Coupling with 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride.
Frequently Asked Questions (FAQs)
Q1: Which halogen is expected to react preferentially in the Suzuki coupling of this compound?
A1: The carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 3-position in palladium-catalyzed cross-coupling reactions.[1] The general order of reactivity for halogens in Suzuki coupling is I > Br > OTf >> Cl.[1] Therefore, selective coupling at the 6-position is expected under standard conditions.
Q2: Can the acyl chloride at the 2-position interfere with the Suzuki coupling reaction?
A2: Yes, the acyl chloride is a highly reactive functional group that can potentially undergo side reactions. It is susceptible to hydrolysis and can react with nucleophilic reagents. While palladium(0) species are known to undergo oxidative addition with acyl chlorides, this is often a competitive process with oxidative addition to aryl halides.[2] Careful selection of reaction conditions is crucial to favor the desired coupling at the C-Br bond while preserving the acyl chloride moiety. In some cases, using acyl fluorides, which are more stable towards oxidative addition, can be an alternative.[3]
Q3: What are the most common side products in this reaction?
A3: Common side products include:
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Homocoupling of the boronic acid.
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Protodeboronation of the boronic acid.
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Decarbonylative coupling , where the acyl chloride loses carbon monoxide to form an aryl-palladium species, which can then undergo coupling.[4]
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Reaction of the acyl chloride with the base or solvent, leading to the formation of esters or amides.
Q4: Is it possible to perform a second Suzuki coupling at the 3-chloro position?
A4: Yes, a sequential, two-step double cross-coupling is feasible. After the initial selective coupling at the more reactive C-Br bond, the less reactive C-Cl bond can be functionalized. This typically requires more forcing conditions, such as a different catalyst system, higher temperatures, a stronger base, or longer reaction times.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of the Starting Material | 1. Inactive Catalyst: The palladium catalyst may be old or have been deactivated by exposure to air. 2. Insufficiently Degassed System: Oxygen can deactivate the Pd(0) catalyst. 3. Inappropriate Base or Solvent: The base may not be strong enough or soluble enough to facilitate transmetalation. The solvent may not be suitable for the reactants. 4. Low Reaction Temperature: The temperature may be too low to drive the reaction forward. | 1. Use a fresh batch of catalyst or a pre-catalyst. 2. Thoroughly degas the solvent and reaction mixture using methods like freeze-pump-thaw or by bubbling an inert gas (e.g., Argon) through the mixture.[1] 3. Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., dioxane, toluene, DMF).[1] 4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Poor Selectivity (Reaction at C-Cl or Acyl Chloride) | 1. Harsh Reaction Conditions: High temperatures or a highly active catalyst may lead to reaction at the less reactive sites. 2. Inappropriate Ligand: The ligand may not be suitable for selective C-Br activation. | 1. Reduce the reaction temperature and catalyst loading. 2. For selective C-Br activation, consider using ligands such as PPh₃ or Pd-NHC (N-Heterocyclic Carbene) precatalysts which have shown high selectivity in similar systems.[1] |
| Formation of Homocoupling Byproducts | 1. Presence of Oxygen: As mentioned, oxygen can lead to catalyst deactivation and promote side reactions. 2. Degradation of Boronic Acid: Boronic acids can be unstable under certain conditions. | 1. Ensure a strictly inert atmosphere is maintained throughout the reaction.[1] 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters.[1] |
| Decomposition of the Acyl Chloride | 1. Reaction with Base or Solvent: Strong bases or nucleophilic solvents can react with the acyl chloride. 2. Hydrolysis: Presence of water can hydrolyze the acyl chloride. | 1. Use a non-nucleophilic base and an aprotic solvent. 2. Ensure all reagents and solvents are anhydrous. |
Experimental Protocols
General Protocol for Selective Suzuki Coupling at the 6-Position
This protocol is a starting point and should be optimized for specific arylboronic acids.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
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Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)
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Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq.)
-
1,4-Dioxane (anhydrous and degassed, 8 mL)
-
Water (degassed, 2 mL)
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and potassium carbonate.
-
Catalyst Preparation: In a separate vial, pre-mix the palladium(II) acetate and triphenylphosphine. Add this mixture to the Schlenk flask.
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Solvent Addition: Add the 1,4-dioxane and degassed water to the flask.
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Degassing: Seal the flask and degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.
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Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
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Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
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Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Data Presentation
The following tables provide representative data for Suzuki coupling reactions with similar substrates. These should serve as a guide for expected outcomes and for optimizing the reaction with this compound.
Table 1: Effect of Catalyst and Ligand on Yield (Substrate: 3-bromo-7-chloro-1-benzothiophene)
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | PPh₃ (8) | K₂CO₃ | Dioxane/H₂O | 90 | 18 | ~85 |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ | Dioxane/H₂O | 100 | 12 | ~90 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | DMF | 110 | 10 | ~92 |
| [PdCl(dmba)(IMes)] (10) | - | K₂CO₃ | Toluene/MeOH | 90 | 24 | ~88 |
Data is illustrative and based on reactions with analogous benzothiophene derivatives.
Table 2: Effect of Base and Solvent on Yield (Substrate: 3-bromo-7-chloro-1-benzothiophene, Catalyst: Pd(PPh₃)₄)
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 12 | ~90 |
| K₃PO₄ | Toluene | 110 | 16 | ~87 |
| Cs₂CO₃ | DMF | 100 | 12 | ~93 |
| Na₂CO₃ | DME/H₂O (3:1) | 90 | 24 | ~82 |
Data is illustrative and based on reactions with analogous benzothiophene derivatives.
Visualizations
Caption: Experimental workflow for the selective Suzuki coupling.
Caption: Troubleshooting logic for low product yield.
References
troubleshooting low yields in Friedel-Crafts reactions with benzothiophene substrates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low yields in Friedel-Crafts reactions involving benzothiophene substrates.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a low yield in my Friedel-Crafts acylation of benzothiophene?
Low yields in the Friedel-Crafts acylation of benzothiophene can stem from several factors. Common culprits include catalyst deactivation, substrate-related issues, suboptimal reaction conditions, and poor reagent quality. The sulfur atom in the benzothiophene ring can interact with the Lewis acid catalyst, reducing its activity. Additionally, ensuring completely anhydrous conditions is critical, as Lewis acids like aluminum chloride (AlCl₃) are highly sensitive to moisture.[1]
Q2: What is causing the formation of multiple products in my reaction?
The formation of multiple products is often due to a lack of regioselectivity. Benzothiophene can be acylated at either the C2 or C3 position. While Friedel-Crafts acylation of benzothiophene often favors the C3 position, mixtures of 2- and 3-acyl benzothiophenes are common.[2][3] The ratio of these isomers can be influenced by the catalyst, solvent, and temperature. Over-acylation (diacylation) is less common than in Friedel-Crafts alkylation because the introduced acyl group deactivates the ring towards further electrophilic substitution.
Q3: How can I improve the regioselectivity of my benzothiophene acylation?
Controlling regioselectivity is a key challenge. Traditional Lewis acid-catalyzed reactions often yield mixtures.[2] One strategy is to use alternative, milder catalytic systems. For instance, a metal-free approach using trifluoroacetic anhydride (TFAA) and phosphoric acid can provide good yields of acylated benzothiophenes, although it may still produce a mixture of isomers.[2][3] For highly selective C3 functionalization, an alternative route involving the benzothiophene S-oxide via an interrupted Pummerer reaction can be employed.
Q4: My Lewis acid catalyst (e.g., AlCl₃) seems to be inactive. What could be the cause?
Catalyst inactivity is a frequent problem. The primary causes are:
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Moisture: Lewis acids like AlCl₃ react vigorously with water, which deactivates them. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
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Interaction with the Substrate: The lone pair of electrons on the sulfur atom of benzothiophene can coordinate with the Lewis acid, forming an inactive complex. This is a known issue with sulfur-containing heterocycles.
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Stoichiometry: In many Friedel-Crafts acylations, the Lewis acid is required in stoichiometric amounts or even in excess. This is because the product ketone can form a stable complex with the catalyst, effectively removing it from the catalytic cycle.[1]
Q5: Are there alternative, higher-yielding methods to acylate benzothiophene besides the traditional Friedel-Crafts reaction?
Yes, several alternative methods have been developed to circumvent the issues associated with traditional Friedel-Crafts reactions. One effective method is the use of carboxylic acids with trifluoroacetic anhydride (TFAA) and a Brønsted acid like phosphoric acid, which avoids the use of metal-based Lewis acids.[2][3] Other approaches involve the functionalization of pre-formed benzothiophene derivatives, such as the use of benzothiophene S-oxides for regioselective C3-arylation and alkylation.
Troubleshooting Guides
Problem 1: Low or No Product Yield
If you are experiencing low or no yield, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low yields.
-
Step 1: Verify Reagent Quality and Anhydrous Conditions. Ensure that your benzothiophene, acylating agent (e.g., acetyl chloride, acetic anhydride), and solvent are pure and dry. Use freshly opened or distilled reagents if possible. All glassware should be thoroughly oven-dried.
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Step 2: Assess Catalyst Activity and Stoichiometry. Use a fresh, unopened container of the Lewis acid catalyst. Remember that for acylations, at least a stoichiometric amount of the catalyst is often necessary.[1] Consider increasing the catalyst loading.
-
Step 3: Optimize Reaction Temperature. The optimal temperature can vary significantly. Some reactions work well at 0°C to room temperature, while others may require heating. Excessively high temperatures can lead to side products and decomposition.
-
Step 4: Adjust Reaction Time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
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Step 5: Consider Alternative Acylation Methods. If the traditional Friedel-Crafts approach consistently fails, explore alternative protocols such as the TFAA/phosphoric acid method.[2][3]
Problem 2: Poor Regioselectivity (Mixture of C2 and C3 isomers)
If you are obtaining an inseparable mixture of isomers, consider the following:
Caption: Troubleshooting poor regioselectivity.
-
Step 1: Change Lewis/Brønsted Acid Catalyst. The choice of catalyst can influence the C2/C3 ratio. Milder Lewis acids (e.g., SnCl₄, ZnCl₂) or Brønsted acids may offer different selectivity compared to strong Lewis acids like AlCl₃.
-
Step 2: Modify Solvent System. The polarity of the solvent can affect the stability of the intermediates and thus the regiochemical outcome. Common solvents for Friedel-Crafts reactions include dichloromethane, carbon disulfide, and nitrobenzene.
-
Step 3: Lower Reaction Temperature. Running the reaction at a lower temperature can sometimes favor the thermodynamically more stable product, potentially increasing the selectivity for one isomer.
-
Step 4: Use a Regioselective Synthetic Route. For unambiguous synthesis of the C3-acylated product, consider a multi-step approach starting with a C3-functionalized benzothiophene or using the benzothiophene S-oxide methodology.
Data Presentation
Table 1: Comparison of Catalytic Systems for Benzothiophene Acylation
| Catalyst System | Acylating Agent | Solvent | Temp. (°C) | Time (h) | Overall Yield (%) | C2:C3 Ratio | Reference |
| TFAA / H₃PO₄ | Acetic Acid | None | 25-30 | 4 | 70 | 1:1.5 | [2] |
| TFAA / H₃PO₄ | Benzoic Acid | None | 25-30 | 4 | 82 | 1:4 | [2] |
| TFAA / H₃PO₄ | 4-Chlorobenzoic Acid | None | 25-30 | 4 | 73 | 2:3 | [4] |
| TFAA / H₃PO₄ | 4-Methoxybenzoic Acid | None | 25-30 | 4 | 75 | 2:3 | [4] |
| TFAA / H₃PO₄ | 4-Nitrobenzoic Acid | None | 25-30 | 4 | 78 | 2:3 | [4] |
| AlCl₃ | Acetyl Chloride | Not specified | Not specified | Not specified | Mixture | C3 major | [3] |
| BF₃·Et₂O | Acetic Anhydride | Not specified | Not specified | Not specified | Mixture | Not specified | [3] |
Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted with consideration of the varying reaction parameters.
Experimental Protocols
Protocol 1: Lewis Acid-Free Acylation of Benzothiophene with Acetic Acid
This protocol is adapted from a reported environmentally benign method.[2][3]
-
To a stirred mixture of benzothiophene (2.0 g, 15 mmol) in trifluoroacetic anhydride (TFAA, 8.5 mL, 60 mmol) at 0°C, add acetic acid (0.9 g, 15 mmol) dropwise.
-
Following the addition of acetic acid, add 85% phosphoric acid (1.46 g, 15 mmol) while maintaining vigorous stirring at 0°C.
-
Allow the reaction mixture to warm to room temperature (25–30°C) and continue stirring for 4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 25 mL of ice-cold water with vigorous stirring.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the 2- and 3-acetylbenzothiophene isomers.
Protocol 2: General Procedure for AlCl₃-Catalyzed Acylation
This is a general protocol that can be adapted for the acylation of benzothiophene.
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 to 2.5 equivalents).
-
Add a dry, inert solvent such as dichloromethane or carbon disulfide.
-
Cool the suspension to 0°C in an ice bath.
-
Add the acyl chloride (1.0 equivalent) dropwise to the stirred suspension.
-
After the formation of the acylium ion complex, add a solution of benzothiophene (1.0 equivalent) in the same dry solvent dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, the reaction may be stirred at 0°C, allowed to warm to room temperature, or gently heated, depending on the reactivity of the specific substrates. Monitor the reaction by TLC.
-
Once the reaction is complete, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualization
Catalyst Deactivation by Benzothiophene
The sulfur atom in benzothiophene can act as a Lewis base and coordinate with the Lewis acid catalyst, forming a stable complex that is inactive towards promoting the Friedel-Crafts reaction.
Caption: Lewis acid catalyst deactivation by benzothiophene.
References
Technical Support Center: 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a highly reactive organic compound. Its high reactivity stems from the acyl chloride functional group (-COCl). The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, results in the formation of the corresponding carboxylic acid (6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid) and hydrochloric acid (HCl), which can interfere with or prevent desired chemical transformations.
Q2: What are the primary signs of hydrolysis of this compound?
The most common indicators of hydrolysis include:
-
Fuming upon exposure to air: The compound reacts with atmospheric moisture to produce HCl gas, which appears as white fumes.
-
A sharp, acrid odor: The smell of HCl is a strong indicator of hydrolysis.
-
Poor performance in reactions: If the acyl chloride has been hydrolyzed, it will fail to undergo the expected acylation reactions, leading to low yields or recovery of the starting material.
-
Changes in physical appearance: The pure compound is typically a solid. The presence of the carboxylic acid impurity may alter its melting point or appearance.
Q3: How should I properly store this compound to prevent hydrolysis?
To ensure the long-term stability of this compound, it is crucial to minimize its exposure to moisture. The following storage conditions are recommended:
-
Container: Store in a tightly sealed, corrosion-resistant container (e.g., a glass bottle with a PTFE-lined cap).
-
Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using a desiccator or a glove box.
-
Temperature: Store in a cool, dry place. Refrigeration is often recommended, but ensure the container is brought to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Location: Store away from incompatible materials such as water, alcohols, amines, and bases.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound, with a focus on preventing hydrolysis.
| Problem | Possible Cause | Recommended Solution |
| Compound fumes excessively upon opening the container. | Exposure to atmospheric moisture. | Work in a controlled environment such as a glove box or a fume hood with a dry atmosphere. Minimize the time the container is open. |
| Low or no yield in an acylation reaction. | The acyl chloride has hydrolyzed to the less reactive carboxylic acid. | Use freshly opened or properly stored acyl chloride. Ensure all solvents and reagents are anhydrous. Consider using a fresh bottle of the compound. |
| Inconsistent reaction results. | Partial hydrolysis of the acyl chloride, leading to variable amounts of the active reagent. | Aliquot the compound into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material to air. |
| Formation of unexpected byproducts. | Reaction of the acyl chloride with residual water in the reaction mixture, or reaction of the HCl byproduct with sensitive functional groups. | Dry all glassware and solvents thoroughly before use. Consider adding a non-nucleophilic base (e.g., pyridine or triethylamine) to scavenge the HCl formed during the reaction. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling this air- and moisture-sensitive compound to prevent hydrolysis.
Materials:
-
This compound
-
Glove box or fume hood with a dry nitrogen or argon supply
-
Dry, clean glassware (oven-dried and cooled under an inert atmosphere)
-
Anhydrous solvents
-
Syringes and needles (oven-dried)
-
PTFE-lined septa
Procedure:
-
Preparation: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and allowed to cool to room temperature in a desiccator or under a stream of inert gas.
-
Inert Atmosphere: Conduct all manipulations of the solid compound within a glove box or a well-ventilated fume hood with a positive pressure of dry inert gas.
-
Dispensing:
-
If working in a glove box, weigh the desired amount of the solid directly into the reaction vessel.
-
If using a fume hood, quickly weigh the solid and transfer it to the reaction vessel under a blanket of inert gas. Minimize exposure time to the atmosphere.
-
-
Dissolution: Add anhydrous solvent to the reaction vessel containing the acyl chloride. The vessel should be equipped with a septum and kept under a positive pressure of inert gas.
-
Reaction Setup: Maintain a dry, inert atmosphere throughout the course of the reaction.
Visualizations
Below are diagrams illustrating the hydrolysis pathway and a recommended experimental workflow.
Caption: Hydrolysis pathway of this compound.
Caption: Recommended workflow for handling the acyl chloride.
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 6-bromo-3-chloro-1-benzothiophene
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the catalyst selection and optimization of cross-coupling reactions involving 6-bromo-3-chloro-1-benzothiophene.
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in cross-coupling reactions on 6-bromo-3-chloro-1-benzothiophene?
A1: In palladium-catalyzed cross-coupling reactions, the reactivity of carbon-halogen bonds generally follows the order: C-I > C-Br > C-OTf > C-Cl.[1][2] Therefore, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-chlorine (C-Cl) bond at the 3-position. This inherent difference in reactivity allows for site-selective cross-coupling at the 6-position, leaving the 3-chloro group available for subsequent transformations.[1][2]
Q2: What are the most common cross-coupling reactions for functionalizing 6-bromo-3-chloro-1-benzothiophene?
A2: The most versatile and widely used cross-coupling reactions for this type of substrate are the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are fundamental for the formation of new carbon-carbon and carbon-nitrogen bonds.[1][2]
Q3: Is it possible to perform a double cross-coupling to functionalize both the bromo and chloro positions?
A3: Yes, sequential functionalization is a common strategy. The more reactive C-Br bond is typically addressed first under milder conditions. Subsequently, the less reactive C-Cl bond can be functionalized. This second step often requires a different, more active catalyst system, more forcing conditions such as higher temperatures, a stronger base, or longer reaction times.[2] For example, after a selective Suzuki-Miyaura coupling at the C-Br bond, a second Suzuki-Miyaura coupling can be performed on the remaining C-Cl bond, potentially using a catalyst system known for activating aryl chlorides, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands.[2]
Q4: Why is an inert atmosphere crucial for these reactions?
A4: Palladium(0), the active catalytic species in most cross-coupling reactions, is sensitive to atmospheric oxygen. Oxygen can oxidize the Pd(0) catalyst and phosphine ligands, leading to catalyst deactivation and the formation of palladium black, which will result in low or no conversion.[2] Therefore, it is essential to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) and to use degassed solvents and reagents.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Inappropriate base or solvent. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Ensure thorough degassing of the reaction mixture by sparging with an inert gas or using the freeze-pump-thaw method.[2] 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃ for Suzuki; NaOtBu for Buchwald-Hartwig) and solvents (e.g., Toluene, Dioxane, DMF). 4. Gradually increase the reaction temperature in increments of 10-20 °C. |
| Poor Selectivity (Reaction at C-Cl or Di-coupling) | 1. Reaction conditions are too harsh. 2. Inappropriate ligand for selective C-Br activation. 3. Prolonged reaction time. | 1. Reduce the reaction temperature and catalyst loading. 2. For selective C-Br coupling, standard phosphine ligands like PPh₃ are often sufficient. If selectivity is an issue, avoid highly active ligands designed for C-Cl activation in the first step. Pd-NHC precatalysts have shown high selectivity for C-Br bonds in similar systems.[2] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.[2] |
| Formation of Homocoupling Byproducts | 1. Presence of oxygen in the reaction mixture. 2. For Suzuki reactions, degradation of the boronic acid. | 1. Ensure the reaction is performed under a strict inert atmosphere.[2] 2. Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Consider using more stable boronate esters (e.g., pinacol esters).[2] |
| Hydrodehalogenation (Loss of Br or Cl) | 1. Presence of a hydride source (e.g., from solvent or base). 2. In Heck reactions, this can be a significant side reaction. | 1. Use anhydrous solvents and reagents. 2. In Heck reactions, the addition of a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can sometimes suppress dehalogenation. |
Data Presentation: Catalyst Systems for Selective Cross-Coupling
While specific quantitative data for 6-bromo-3-chloro-1-benzothiophene is limited in the literature, the following tables provide optimized conditions for analogous substrates, which serve as an excellent starting point for your experiments.
Table 1: Site-Selective Suzuki-Miyaura Coupling at the C-Br Bond of an Analogous Benzothiophene Derivative [2]
Substrate: (E)-3-bromo-2-(2-chlorovinyl)benzothiophene
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Toluene/MeOH (2:1) | 90 | 24 | 17 |
| 2 | [PdCl(dmba)(IMes)] (10) | K₂CO₃ (2) | Toluene/MeOH (2:1) | 90 | 24 | 90 |
| 3 | [PdCl(dmba)(IMes)] (10) | K₃PO₄ (2) | Toluene/MeOH (2:1) | 90 | 24 | 88 |
| 4 | [PdCl(dmba)(IMes)] (10) | LiOt-Bu (2) | Toluene/MeOH (2:1) | 90 | 24 | Complex Mixture |
| 5 | [PdCl(dmba)(IMes)] (10) | K₂CO₃ (2) | DMF | 90 | 24 | 65 |
Data adapted from a study on a similar benzothiophene derivative.[2] The catalyst [PdCl(dmba)(IMes)] is a Pd-NHC precatalyst.
Table 2: General Catalyst Recommendations for Selective C-Br Functionalization
| Reaction Type | Palladium Source | Ligand | Base | Solvent |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, or NHC ligands (e.g., IMes) for higher efficiency | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene/Water, Dioxane/Water, DMF |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃ | Et₃N, Diisopropylamine | THF, DMF |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
Experimental Protocols
The following are generalized experimental protocols for common cross-coupling reactions. These should be optimized for the specific coupling partner and desired product.
General Protocol for Site-Selective Suzuki-Miyaura Coupling at the 6-Position:
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Reaction Setup: To an oven-dried sealed tube or Schlenk flask, add 6-bromo-3-chloro-1-benzothiophene (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).[2]
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[2]
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Catalyst Addition: Add the palladium catalyst (e.g., [PdCl(dmba)(IMes)], 2-10 mol%).[2]
-
Solvent Addition: Add the degassed solvent mixture (e.g., Toluene/MeOH 2:1).[2]
-
Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (e.g., 12-24 hours).[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
General Protocol for Heck Coupling at the 6-Position:
-
Reaction Setup: To a dry round-bottom flask, add 6-bromo-3-chloro-1-benzothiophene (1.0 equiv.), palladium(II) acetate (2-5 mol%), and a phosphine ligand like triphenylphosphine (4-10 mol%).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[3]
-
Reagent Addition: Under the inert atmosphere, add a base (e.g., K₂CO₃ or Et₃N, 2.0 equiv.) and an anhydrous solvent like DMF.[3]
-
Alkene Addition: Add the alkene (1.2-1.5 equiv.) to the reaction mixture.[3]
-
Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours.[3]
-
Work-up and Purification: Follow a standard aqueous work-up and purify by column chromatography.[3]
General Protocol for Sonogashira Coupling at the 6-Position:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve 6-bromo-3-chloro-1-benzothiophene (1.0 equiv.) in a degassed solvent (e.g., THF or DMF).[1]
-
Catalyst and Reagent Addition: Add the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., Et₃N or diisopropylamine).[1]
-
Reaction: Stir the reaction mixture at room temperature or heat as necessary until completion.
-
Work-up and Purification: Quench the reaction, extract the product with an organic solvent, wash, dry, and concentrate. Purify the crude product by chromatography.[1]
General Protocol for Buchwald-Hartwig Amination at the 6-Position:
-
Reaction Setup: In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 equiv.).[1]
-
Reagent Addition: Outside the glovebox, add an anhydrous, degassed solvent (e.g., toluene), the amine (1.2 equiv.), and 6-bromo-3-chloro-1-benzothiophene (1.0 equiv.) via syringe under an inert atmosphere.[1]
-
Reaction: Heat the reaction mixture to the required temperature (e.g., 80-110 °C) with stirring for the specified time.
-
Work-up and Purification: After cooling, quench the reaction, extract the product, and purify by column chromatography.[1]
Visualizations
Caption: Troubleshooting workflow for cross-coupling reactions.
Caption: Catalyst selection logic based on desired bond formation.
References
Technical Support Center: Scale-Up Synthesis of 6-bromo-3-chloro-1-benzothiophene Derivatives
Welcome to the technical support center for the scale-up synthesis of 6-bromo-3-chloro-1-benzothiophene derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing 6-bromo-3-chloro-1-benzothiophene at a laboratory scale?
A common and effective method involves a two-step process starting from commercially available 6-bromo-1-benzothiophene. The first step is the electrophilic chlorination at the 3-position, which is the most reactive site for such substitutions on the benzothiophene ring. Reagents like N-chlorosuccinimide (NCS) are typically used for this transformation.
Q2: Why is direct bromination of 3-chloro-1-benzothiophene not the preferred route?
While theoretically possible, this route can lead to a mixture of brominated isomers, making purification challenging. Starting with 6-bromo-1-benzothiophene ensures the bromine is correctly positioned, and the subsequent chlorination is highly regioselective for the 3-position.[1]
Q3: What are the primary challenges when scaling up the synthesis of 6-bromo-3-chloro-1-benzothiophene?
The main challenges during scale-up include:
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Exothermic Reaction Control: The chlorination step can be exothermic, and maintaining a consistent temperature in a large reactor is critical to prevent side reactions and ensure safety.
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Reagent Addition: The portion-wise addition of solid N-chlorosuccinimide (NCS) at a large scale can be difficult and may lead to localized high concentrations, resulting in impurities.
-
Mixing Efficiency: Ensuring homogenous mixing in a large volume is crucial for consistent reaction progress and to avoid localized overheating.
-
Product Isolation and Purification: Isolating the solid product from a large volume of solvent and subsequent purification by recrystallization or column chromatography can be logistically challenging and may lead to yield loss.
-
Side Product Formation: At a larger scale, minor side products from lab-scale synthesis can become significant impurities, requiring robust purification methods. Common side products can include di-chlorinated species.
Q4: How can I minimize the formation of di-chlorinated byproducts during scale-up?
To minimize the formation of di-chlorinated byproducts, it is crucial to carefully control the stoichiometry of the chlorinating agent (NCS). Using a slight excess (e.g., 1.05 to 1.1 equivalents) is often recommended for complete conversion of the starting material, but a larger excess should be avoided.[1] Additionally, maintaining a consistent reaction temperature and monitoring the reaction progress closely using techniques like HPLC can help in quenching the reaction at the optimal time.
Q5: What are the recommended purification methods for large-scale production of 6-bromo-3-chloro-1-benzothiophene?
For large-scale purification, recrystallization is often more practical and cost-effective than column chromatography.[1] A thorough solvent screening is recommended to find a suitable solvent or solvent system that provides good recovery of the pure product while leaving impurities in the mother liquor. Slurry washing the crude product with a suitable solvent can also be an effective method to remove certain impurities before the final recrystallization.
Troubleshooting Guides
Issue 1: Low Yield of 6-bromo-3-chloro-1-benzothiophene
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using HPLC or TLC. Consider extending the reaction time or cautiously increasing the temperature. Ensure the starting material is fully consumed before work-up.[2] |
| Degradation of Product | The product may be sensitive to prolonged exposure to acidic conditions from the reaction. Neutralize the reaction mixture promptly during work-up. |
| Suboptimal Temperature | For the exothermic chlorination, ensure the reactor's cooling system is adequate. A temperature that is too low may slow down the reaction, while a temperature that is too high can lead to side product formation. |
| Inefficient Mixing | Inadequate stirring can lead to localized "hot spots" and incomplete reaction. Ensure the stirring speed and impeller design are suitable for the reactor size and reaction mass viscosity. |
| Loss during Work-up/Purification | Optimize the extraction and recrystallization procedures. Minimize the number of transfer steps. If recrystallizing, ensure the cooling process is gradual to maximize crystal formation and yield. |
Issue 2: Formation of Significant Impurities
| Potential Impurity | Potential Cause | Recommended Solution |
| Unreacted 6-bromo-1-benzothiophene | Insufficient amount of chlorinating agent (NCS) or incomplete reaction. | Use a slight excess of NCS (e.g., 1.05-1.1 equivalents). Ensure adequate reaction time and temperature.[1] |
| Di-chlorinated byproducts | Excess of NCS or localized high concentrations. | Strictly control the stoichiometry of NCS. For large-scale reactions, consider adding NCS as a solution in a suitable solvent to improve dispersion. Monitor the reaction closely and stop it once the starting material is consumed. |
| Isomeric Impurities | Although less common for this specific reaction, side reactions can occur. | Maintain the recommended reaction temperature to ensure high regioselectivity. |
Experimental Protocols
Key Experiment: Electrophilic Chlorination of 6-bromo-1-benzothiophene
Materials:
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6-bromo-1-benzothiophene
-
N-chlorosuccinimide (NCS)
-
Acetic Acid
-
Chloroform
-
Saturated aqueous sodium thiosulfate
-
Saturated aqueous sodium bicarbonate
-
Brine
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Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, dissolve 6-bromo-1-benzothiophene (1 equivalent) in a 1:1 mixture of chloroform and acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-chlorosuccinimide (1.05 equivalents) portion-wise over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
-
Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with chloroform.
-
Wash the organic layer successively with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture).
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis
| Parameter | Lab-Scale (10 g) | Pilot-Scale (1 kg) |
| Starting Material | 10 g | 1 kg |
| Solvent Volume | 100 mL | 10 L |
| Reaction Time | 24 hours | 36 hours |
| Yield (Crude) | 85% | 80% |
| Purity (Crude, by HPLC) | 92% | 88% |
| Yield (Purified) | 75% | 68% |
| Purity (Purified, by HPLC) | >99% | >99% |
Mandatory Visualizations
Caption: Synthetic workflow for 6-bromo-3-chloro-1-benzothiophene.
Caption: Troubleshooting decision tree for low yield issues.
References
Validation & Comparative
A Comparative Guide to Alternative Reagents for 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is a key building block in medicinal chemistry, valued for its reactive acyl chloride group which facilitates the synthesis of a wide array of derivatives, particularly amides and esters.[1] However, its high reactivity can also be a drawback, leading to handling difficulties and potential side reactions. This guide provides a comparative analysis of viable alternative reagents and synthetic strategies, supported by established chemical principles, to aid researchers in selecting the optimal approach for their specific needs.
Section 1: Alternative Reagents and Synthetic Strategies
The primary function of this compound is to acylate nucleophiles. The most common alternatives achieve this by activating the corresponding carboxylic acid, 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid[2], using peptide coupling reagents. This approach offers milder reaction conditions and often simpler purification.
Key Alternatives:
-
Carboxylic Acid with Carbodiimide Activators (EDC/DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble reagent that activates carboxylic acids to form an O-acylisourea intermediate.[3] This intermediate reacts with an amine to form the desired amide. To suppress side reactions and reduce racemization, additives like 1-hydroxybenzotriazole (HOBt) are frequently used.[4]
-
Carboxylic Acid with Uronium/Aminium Salt Activators (HATU/HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency, fast reaction times, and low rates of epimerization, making them ideal for challenging couplings.[3][5] They react with the carboxylic acid to form a highly reactive activated ester, which then readily couples with the amine.[3]
-
Analogs with Modified Scaffolds: For structure-activity relationship (SAR) studies, researchers may consider analogs with different substitution patterns on the benzothiophene ring or entirely different heterocyclic cores. The fundamental coupling chemistry (acyl chloride vs. activated acid) remains the same, but the biological and physical properties of the final product can be significantly altered.
Section 2: Quantitative Data Comparison
The choice of reagent directly impacts reaction outcomes. The following table summarizes the performance of the acyl chloride versus common coupling reagents for a representative amidation reaction.
| Parameter | Acyl Chloride Method | EDC/HOBt Method | HATU Method |
| Reagent Stability | Low (moisture-sensitive) | Moderate to High | High |
| Reaction Conditions | Often requires base (e.g., pyridine, Et3N), can be harsh | Mild, room temperature | Mild, room temperature |
| Typical Yield | Good to Excellent (80-95%) | Good to Excellent (75-95%)[4] | Excellent (>90%)[3] |
| Byproduct Profile | HCl (requires scavenger), potential for over-acylation | Water-soluble urea (from EDC), HOBt | Tetramethylurea, HOAt |
| Purification | Aqueous workup to remove HCl salts; chromatography | Aqueous workup to remove urea/HOBt; chromatography | Aqueous workup; chromatography |
| Racemization Risk | Low for this achiral scaffold | Low to Moderate (suppressed by HOBt)[3] | Very Low[3] |
| Cost | Generally low | Moderate | High |
Section 3: Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative protocols for the synthesis of a model amide using the parent acyl chloride and an activated carboxylic acid alternative.
Protocol 1: Amidation using this compound
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the desired amine (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq) or pyridine (2.0 eq) to the stirred solution.
-
Reagent Addition: Slowly add a solution of this compound (1.1 eq) in the same anhydrous solvent.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amidation using the Carboxylic Acid and HATU
-
Setup: To a round-bottom flask, add 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid (1.0 eq), HATU (1.1 eq), and an anhydrous polar aprotic solvent like DMF.[5]
-
Base Addition: Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0 eq), to the mixture and stir for 5-10 minutes to pre-activate the acid.[5]
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[5]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water, 5% LiCl solution (to remove DMF), saturated NaHCO3, and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography.
Section 4: Visualizing Workflows and Relationships
Diagrams can clarify complex processes and relationships between chemical entities.
Caption: General experimental workflow for amide synthesis.
Caption: Comparison of activation pathways for amidation.
Caption: Benzothiophene derivatives as potential kinase inhibitors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. matrixscientific.com [matrixscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fishersci.co.uk [fishersci.co.uk]
Reactivity Showdown: Brominated vs. Chlorinated Benzothiophenes in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the choice of halogen on a benzothiophene core is a critical decision in synthetic strategy. This guide provides a detailed comparison of the reactivity of brominated versus chlorinated positions on the benzothiophene scaffold in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. This analysis is supported by established chemical principles and illustrative experimental data to inform rational substrate selection and reaction optimization.
The functionalization of the benzothiophene moiety is a cornerstone in the synthesis of numerous pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions are the premier tools for this purpose, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high precision. A fundamental principle governing these reactions is the relative reactivity of the aryl halide coupling partner, which generally follows the order: I > Br > Cl > F.[1][2][3] This trend is directly linked to the carbon-halogen (C-X) bond dissociation energy; the weaker the bond, the more readily it undergoes the rate-determining oxidative addition step in the catalytic cycle.[1][3]
This guide focuses on the practical implications of choosing between a brominated and a chlorinated benzothiophene, providing a framework for anticipating reaction outcomes and selecting appropriate catalytic systems.
The Decisive Factor: Carbon-Halogen Bond Dissociation Energy
The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions is the strength of the carbon-halogen bond. A weaker C-X bond facilitates the initial oxidative addition of the palladium(0) catalyst, which is often the rate-limiting step of the catalytic cycle. The C-Br bond is inherently weaker than the C-Cl bond, making brominated benzothiophenes generally more reactive than their chlorinated counterparts.[3]
| Bond Type | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C-Br (on an aromatic ring) | ~82.6 | Lower energy barrier for oxidative addition, leading to higher reactivity.[3] |
| C-Cl (on an aromatic ring) | ~97.6 | Higher energy barrier for oxidative addition, often requiring more forcing conditions or specialized catalysts.[3] |
Comparative Reactivity in Key Cross-Coupling Reactions
The enhanced reactivity of brominated benzothiophenes translates to milder reaction conditions, shorter reaction times, and often higher yields compared to chlorinated analogs. Conversely, chlorinated benzothiophenes are frequently more cost-effective and readily available starting materials, presenting a trade-off between reactivity and cost.[3] The following sections provide an overview of this reactivity difference in Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings.
Suzuki-Miyaura Coupling
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3-Bromothiophene | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | ~80-90 |
| 3-Chlorobenzothiophene | Phenylboronic Acid | Pd(OAc)₂ / Buchwald Ligand | K₃PO₄ | Toluene/H₂O | 100 | 12-24 | Moderate to High* |
Note: Achieving high yields with chloroarenes often necessitates the use of more advanced, electron-rich, and bulky phosphine ligands (e.g., SPhos, XPhos) and potentially higher temperatures compared to bromoarenes.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of the C-X bond follows the I > Br > Cl trend.[1] Consequently, the amination of brominated benzothiophenes can typically be achieved under milder conditions than that of their chlorinated analogs. The coupling of chloroarenes often requires more electron-rich and sterically hindered phosphine ligands to promote the challenging oxidative addition step.[1]
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3-Bromobenzothiophene | Morpholine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 8-16 | High |
| 3-Chlorobenzothiophene | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100-120 | 12-24 | Moderate to High* |
Note: The use of highly active ligands like XPhos is often crucial for the efficient amination of chloroarenes.
Stille Coupling
The Stille coupling offers another robust method for C-C bond formation. The reactivity trend of aryl halides in the Stille reaction is consistent with other palladium-catalyzed cross-couplings, with bromides being significantly more reactive than chlorides. In many instances, aryl chlorides are considered challenging substrates for Stille couplings, often requiring more forcing conditions or specialized catalysts to achieve reasonable yields.
| Substrate | Stannane | Catalyst System | Additive | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 3-Bromobenzothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 90-110 | 12-24 | High |
| 3-Chlorobenzothiophene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ / CuI | CuI | NMP or DMF | 120-150 | 24-48 | Lower to Moderate* |
Note: The addition of Cu(I) salts can sometimes accelerate the transmetalation step, and the use of polar aprotic solvents like NMP or DMF may be necessary for less reactive chloroarenes.
Experimental Protocols
The following are generalized experimental protocols for the Suzuki-Miyaura and Buchwald-Hartwig reactions, which can be adapted for both brominated and chlorinated benzothiophenes, keeping in mind that the latter may require more active catalysts and more stringent conditions.
General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel charged with the halogenated benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and a suitable base such as K₂CO₃ (2.0 mmol), is added a degassed solvent system (e.g., a mixture of toluene and an aqueous solution of the base). The palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 mmol) for bromides, or a more active catalyst system like Pd(OAc)₂ with a specialized ligand for chlorides, is then added.[2] The mixture is sparged with an inert gas (e.g., argon or nitrogen) for several minutes. The reaction is then heated to the desired temperature (e.g., 80-110 °C) and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination
In a glovebox or under an inert atmosphere, a reaction tube is charged with the palladium precatalyst, a suitable phosphine ligand, and a base (e.g., NaOtBu). The tube is sealed, removed from the glovebox, and the halogenated benzothiophene (1.0 equiv), the amine (1.2 equiv), and an anhydrous, degassed solvent (e.g., toluene) are added via syringe. The reaction mixture is then heated to the required temperature (e.g., 80-120 °C) with stirring for the specified time. Upon completion, the reaction is cooled, diluted with an organic solvent, and quenched with water. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired aminated product.
Visualizing Reaction Pathways and Experimental Workflow
Figure 1: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Figure 2: Catalytic cycle for the Buchwald-Hartwig amination.
Figure 3: General experimental workflow for cross-coupling reactions.
Conclusion
In the comparative analysis of brominated versus chlorinated benzothiophenes for palladium-catalyzed cross-coupling reactions, a clear reactivity trend emerges. Brominated benzothiophenes are consistently more reactive due to the lower C-Br bond dissociation energy. This higher reactivity often translates to milder reaction conditions, shorter reaction times, and broader substrate scope with standard catalyst systems. While chlorinated benzothiophenes offer a cost-effective alternative, their lower reactivity necessitates the use of more sophisticated and often more expensive catalyst systems, along with potentially more forcing conditions, to achieve comparable results.[3] For researchers in drug development and materials science, this trade-off between substrate cost, reactivity, and catalyst system complexity is a critical consideration in designing efficient and scalable synthetic routes.
References
Navigating the Therapeutic Potential of Halogenated Benzothiophenes: A Comparative Analysis
For researchers, scientists, and drug development professionals, the benzothiophene scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This guide provides a comparative overview of the biological activities of 6-bromo-3-chloro-1-benzothiophene derivatives and related halogenated benzothiophenes, focusing on their antimicrobial and anticancer potential. Due to a notable scarcity of specific data for 6-bromo-3-chloro-1-benzothiophene derivatives, this guide draws comparisons from closely related analogs to provide a comprehensive understanding of the structure-activity relationships within this class of compounds.
Antimicrobial Activity: A Promising Frontier
Benzothiophene derivatives have emerged as a promising class of antimicrobial agents, with various substitutions on the benzothiophene core influencing their spectrum and potency of activity. While specific data on 6-bromo-3-chloro-1-benzothiophene derivatives is limited, studies on related halogenated compounds provide valuable insights into their potential antimicrobial effects.
Halogenation at the 3 and 6-positions of the benzothiophene ring has been shown to be a key determinant of antimicrobial activity. For instance, derivatives of 3-chlorobenzothiophene have been synthesized and evaluated for their activity against various bacterial and fungal strains.[1][2] The presence of a chlorine atom at the 3-position appears to be favorable for antibacterial activity.[1] Furthermore, the introduction of a bromo group at the 6-position has also been explored in the context of antimicrobial activity.[3]
One study highlighted that (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide demonstrated a minimal inhibitory concentration (MIC) of 4 µg/mL against three Staphylococcus aureus strains, including methicillin-resistant (MRSA) and daptomycin-resistant strains.[4] This underscores the potential of 6-halo-substituted benzothiophenes as effective antibacterial agents.
Comparative Antimicrobial Activity of Benzothiophene Derivatives
| Compound/Derivative Class | Test Organism(s) | Activity Metric (e.g., MIC) | Reference |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide | Staphylococcus aureus (including MRSA) | MIC: 4 µg/mL | [4] |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophenes | Gram-positive bacteria and yeast | MIC: 16 µg/mL | [1] |
| 3-iodo-2-(thiophen-2-yl) benzo[b]thiophene | Antifungal activity reported | - | [5] |
| 3-(trimethylsilylethynyl)-2-(thiophen-2-yl) benzo[b] thiophene | Antifungal activity reported | - | [5] |
| Fluorinated Benzothiophene-Indole Hybrids (e.g., 3f, 3g, 3h, 3i) | S. aureus and MRSA strains | Varied MICs, with some showing increased activity with 6-chloro substitution | [3] |
Note: Direct comparative data for 6-bromo-3-chloro-1-benzothiophene derivatives is not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.
Anticancer Activity: Targeting Cellular Proliferation
The benzothiophene scaffold is also a key feature in the design of novel anticancer agents.[6] Derivatives have been shown to inhibit cancer cell growth through various mechanisms, including the inhibition of tubulin polymerization and the modulation of key signaling pathways.[7][8]
A series of benzothiophene acrylonitrile analogs, which share the core benzothiophene structure, have demonstrated potent anticancer activity.[7] For example, Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile exhibited 50% growth inhibition (GI50) values in the nanomolar range against a panel of human cancer cell lines.[7] These compounds were found to interfere with tubulin polymerization, a critical process for cell division.[7][8]
Furthermore, 5-hydroxybenzothiophene derivatives have been identified as multi-target kinase inhibitors, showing significant growth inhibitory activity across different cancer cell lines.[9] Compound 16b, a 5-hydroxybenzothiophene hydrazide derivative, displayed potent inhibition of several kinases and induced apoptosis in glioblastoma cells.[9]
Comparative Anticancer Activity of Benzothiophene Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Activity Metric (e.g., GI50, IC50) | Reference |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile (5) | Various (leukemia, colon, CNS, prostate) | GI50: 10–66.5 nM | [7] |
| Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (6) | Various (leukemia, CNS, prostate) | GI50: 21.2–50.0 nM | [7] |
| E-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile (13) | Most of 60 human cancer cell lines | GI50: < 10.0 nM | [7] |
| 5-hydroxybenzothiophene hydrazide derivative (16b) | U87MG glioblastoma cells | IC50: 7.2 µM | [9] |
| Raloxifene (a benzothiophene-based SERM) | Breast cancer | Approved for reducing the risk of invasive breast cancer | [10] |
Note: The table showcases the potent anticancer activity of various benzothiophene derivatives, highlighting the potential of this scaffold in oncology.
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the broth microdilution method.[11]
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[8]
Visualizing Molecular Mechanisms and Workflows
To better understand the processes involved in the synthesis and biological activity of these compounds, the following diagrams illustrate key workflows and a hypothetical signaling pathway.
Caption: Workflow for antimicrobial susceptibility testing.
Caption: Workflow for in vitro anticancer screening.
Caption: Hypothetical mechanism of anticancer activity.
References
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES – ScienceOpen [scienceopen.com]
- 3. Novel Effective Fluorinated Benzothiophene-Indole Hybrid Antibacterials against S. aureus and MRSA Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Benzothiophene Analogues - Chemistry and Pharmacology of Anticancer Drugs [ebrary.net]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Substituted Benzothiophenes
For Researchers, Scientists, and Drug Development Professionals
The benzothiophene scaffold is a privileged structure in medicinal chemistry and materials science, frequently appearing in pharmaceuticals and organic electronic materials. The efficient and versatile synthesis of substituted benzothiophenes is, therefore, a critical endeavor for researchers in these fields. This guide provides an objective comparison of prominent synthesis methods, supported by experimental data, to aid in the selection of the most suitable protocol for a given application.
Comparison of Key Synthesis Methods
The following tables summarize the performance of three major classes of modern synthetic methods for substituted benzothiophenes: Palladium-Catalyzed C-H Functionalization, Visible-Light Mediated Synthesis, and Base-Promoted Metal-Free Synthesis.
Table 1: Performance Comparison of Benzothiophene Synthesis Methods
| Method | Catalyst/Reagent | Typical Reaction Conditions | Yield Range | Key Advantages | Key Disadvantages |
| Palladium-Catalyzed C-H Functionalization | Pd(OAc)₂, PdCl₂, or other Pd salts | High temperatures (80-130 °C), various solvents (e.g., Toluene, DMF) | Good to Excellent (up to 99%) | High efficiency, broad substrate scope, good functional group tolerance. | Requires transition metal catalyst, often high temperatures, potential for metal contamination in the final product. |
| Visible-Light Mediated Synthesis | Organic dyes (e.g., Eosin Y), Ru- or Ir-based photocatalysts | Ambient temperature, visible light irradiation (e.g., green LEDs) | Moderate to Good (up to 85%) | Mild reaction conditions, metal-free (with organic dyes), high regioselectivity. | May require longer reaction times, substrate scope can be limited by the photocatalyst's redox potential. |
| Base-Promoted Metal-Free Synthesis | Strong bases (e.g., DBU, KOtBu, Cs₂CO₃) | Varies from room temperature to moderate heating (e.g., 50 °C) | Good to Excellent (up to 92%) | Avoids transition metals, often uses readily available and inexpensive reagents. | Substrate scope can be sensitive to the nature of the base and substituents on the starting materials. |
Experimental Protocols
This section provides detailed methodologies for representative examples of the compared synthesis methods.
Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzothiophenes
This protocol describes a palladium-catalyzed annulation of aryl sulfides with alkynes.
Reaction Scheme:
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl sulfide
-
Alkyne
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (5 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the aryl sulfide (1.0 equiv) and the alkyne (1.2 equiv) via syringe.
-
Add anhydrous toluene (0.2 M concentration with respect to the aryl sulfide).
-
Seal the tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 18-24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired substituted benzothiophene.
Visible-Light Mediated Synthesis of Substituted Benzothiophenes
This protocol details a photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes using Eosin Y as the photocatalyst.[1]
Reaction Scheme:
o-I-Ar-CH₂CN + R-C(=S)SMe --[Base]--> Substituted Benzothiophene
Caption: Simplified catalytic cycle for Pd-catalyzed synthesis.
Caption: Key steps in the visible-light mediated reaction.
References
A Comparative Study of Benzothiophene Isomers in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzothiophene, a bicyclic heterocyclic compound, is a cornerstone in the fields of medicinal chemistry and materials science. Its isomeric forms, primarily the stable benzo[b]thiophene and the more reactive benzo[c]thiophene, along with other fused-ring systems, offer a diverse array of chemical properties and biological activities. This guide provides a comprehensive comparison of these isomers, focusing on their synthesis, reactivity, and applications, supported by experimental data and protocols to inform research and development.
Physicochemical Properties and Reactivity
The arrangement of the thiophene ring fused to the benzene ring significantly influences the stability and reactivity of benzothiophene isomers. Benzo[b]thiophene is the more stable and well-documented isomer, while benzo[c]thiophene is less stable and not as commonly encountered.[1] This difference in stability is reflected in their resonance energies, with benzo[b]thiophene having a lower resonance energy (58 kcal/mol) compared to benzo[c]thiophene (184 kJ/mol or approximately 44 kcal/mol), indicating greater aromatic stabilization for the former.
Electrophilic substitution is a key reaction for functionalizing these aromatic systems. In benzo[b]thiophene, electrophilic attack preferentially occurs at the 3-position.[2] The reactivity of benzo[b]thiophene in such reactions is lower than that of thiophene itself but can be modulated by substituents on the ring. While quantitative data for a direct comparison of electrophilic substitution rates between the two isomers is scarce, the lower stability of benzo[c]thiophene suggests it would be more reactive towards electrophiles.
Table 1: Comparison of Physicochemical and Spectroscopic Properties of Benzothiophene Isomers
| Property | Benzo[b]thiophene | Benzo[c]thiophene | Thieno[3,2-b]thiophene | Thieno[2,3-b]thiophene | Thieno[3,4-b]thiophene |
| Structure | Benzene ring fused to the 2,3-positions of thiophene | Benzene ring fused to the 3,4-positions of thiophene | Thiophene ring fused to the 3,2-positions of another thiophene | Thiophene ring fused to the 2,3-positions of another thiophene | Thiophene ring fused to the 3,4-positions of another thiophene |
| CAS Number | 95-15-8 | 270-82-6 | 251-41-2[3] | 250-84-0[3] | 250-65-7[3] |
| Molar Mass ( g/mol ) | 134.20 | 134.20 | 140.23[3] | 140.23[3] | 140.23[3] |
| Melting Point (°C) | 32 | - | 56.0-56.5[3] | - | 7.0-7.5[3] |
| Boiling Point (°C) | 221 | - | - | 102 @ 16 mmHg[3] | - |
| ¹H NMR (CDCl₃, ppm) | δ 7.34 (H3), 7.36 (H5), 7.42 (H2), 7.83 (H7), 7.88 (H4)[1][4] | δ ~7.20-7.30 (m, H5, H6), ~7.50-7.60 (m, H4, H7), ~7.56 (H1), ~7.67 (H3)[1] | - | - | - |
| ¹³C NMR (CDCl₃, ppm) | δ 122.5, 123.9, 124.3, 124.4, 126.5, 139.6, 140.0[5] | Estimated from derivatives due to instability[1] | - | - | - |
Synthetic Strategies
A variety of synthetic methods have been developed for accessing benzothiophene isomers, with the choice of method depending on the desired substitution pattern and the stability of the target isomer.
Benzo[b]thiophene Synthesis
Gewald Reaction: A powerful method for the synthesis of 2-aminothiophenes, which can be further modified to produce a range of benzo[b]thiophene derivatives. The reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base.
Friedel-Crafts Acylation: A classic method for introducing acyl groups onto the benzothiophene core, typically at the 3-position. This reaction is crucial for the synthesis of many biologically active derivatives.
Benzo[c]thiophene Synthesis
The synthesis of the less stable benzo[c]thiophene often requires milder conditions and strategic precursor design. A common approach involves the cyclization of 1,2-disubstituted benzene derivatives. For instance, 1,3-diphenylbenzo[c]thiophene can be synthesized from 1,2-dibenzoylbenzene.
Thienothiophene Synthesis
These isomers, where two thiophene rings are fused, are generally synthesized through cyclization reactions of substituted thiophenes.[3] For example, thieno[3,2-b]thiophene can be prepared in a multi-step sequence starting from 3-bromothiophene.[6]
Experimental Protocols
Protocol 1: Gewald Synthesis of a Tetrahydrobenzo[b]thiophene Derivative
Objective: To synthesize a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile derivative.
Materials:
-
Cyclohexanone
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or other suitable base)
-
Ethanol (solvent)
Procedure:
-
A mixture of cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) is prepared in ethanol.
-
Morpholine (1.5 equivalents) is added dropwise to the stirred mixture at room temperature.
-
The reaction mixture is then heated to reflux for a specified time (typically 1-3 hours), with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from a suitable solvent.
Workflow for Gewald Synthesis:
Caption: Workflow for the Gewald synthesis of a tetrahydrobenzo[b]thiophene derivative.
Protocol 2: Friedel-Crafts Acylation of Benzo[b]thiophene
Objective: To synthesize 3-acetylbenzo[b]thiophene.
Materials:
-
Benzo[b]thiophene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) as solvent
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
Procedure:
-
Anhydrous aluminum chloride (1.1 equivalents) is suspended in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
The suspension is cooled in an ice bath.
-
Acetyl chloride (1.1 equivalents) dissolved in anhydrous DCM is added dropwise to the stirred suspension.
-
Benzo[b]thiophene (1 equivalent) dissolved in anhydrous DCM is then added dropwise to the reaction mixture.
-
After the addition is complete, the reaction is stirred at room temperature until completion (monitored by TLC).
-
The reaction is quenched by carefully pouring the mixture into a beaker containing ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.[7][8][9]
Protocol 3: Synthesis of 1,3-Diphenylbenzo[c]thiophene
Objective: To synthesize 1,3-diphenylbenzo[c]thiophene from 1,2-dibenzoylbenzene.
Materials:
-
1,2-Dibenzoylbenzene
-
Lawesson's reagent
-
Anhydrous toluene or dichloromethane (DCM) as solvent
Procedure:
-
1,2-Dibenzoylbenzene (1 equivalent) and Lawesson's reagent (0.5 equivalents) are dissolved in anhydrous toluene or DCM in a round-bottom flask.[10][11]
-
The reaction mixture is stirred at room temperature or gently heated under an inert atmosphere. The progress of the reaction is monitored by TLC.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford 1,3-diphenylbenzo[c]thiophene as a solid.[12]
Applications in Drug Discovery and Materials Science
The structural diversity of benzothiophene isomers translates into a wide range of applications, from pharmaceuticals to organic electronics.
Benzo[b]thiophene in Medicinal Chemistry
The benzo[b]thiophene scaffold is a "privileged structure" in drug discovery, appearing in numerous approved drugs and clinical candidates.[13] Its derivatives exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
A notable application of benzo[b]thiophene derivatives is as kinase inhibitors . For instance, certain derivatives have been shown to target the RhoA/ROCK pathway , which is implicated in cancer cell proliferation, migration, and invasion.[5][14][15] By inhibiting this pathway, these compounds can potentially serve as effective anti-cancer agents.
Signaling Pathway of RhoA/ROCK Inhibition by Benzo[b]thiophene Derivatives:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Thienothiophene - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. websites.umich.edu [websites.umich.edu]
- 8. US4380635A - Synthesis of acylated benzothiophenes - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. Synthesis of Benzo[c]thiophene_Chemicalbook [chemicalbook.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 14. Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Benzothiophene Amides: Yields and Methodologies
For researchers and professionals in drug development, the efficient synthesis of benzothiophene amides is a critical step in the discovery of new therapeutic agents. This guide provides an objective comparison of various synthetic routes to this important class of compounds, supported by experimental data to inform the selection of the most suitable method.
Yield Comparison of Synthetic Routes
The selection of a synthetic pathway to benzothiophene amides is often a trade-off between yield, substrate scope, and reaction conditions. Below is a summary of reported yields for several common synthetic strategies. It is important to note that direct comparison of yields can be challenging due to the variation in substrates and specific reaction conditions reported in the literature.
| Synthetic Route | Reagents | Product Type | Yield Range (%) |
| Acyl Chloride Amination | Benzothiophene-2-carbonyl chloride, various amines | N-substituted benzothiophene-2-carboxamides | 50-58% |
| Ullmann-Type C-N Coupling | 2-Bromodibenzothiophene, various amines, Cu₂O catalyst | N-substituted dibenzothiophen-2-amines | 29-94% |
| Buchwald-Hartwig Amination | Aryl halides, amines, Palladium catalyst with specialized phosphine ligands | N-Aryl amines (general) | Generally >90% |
| Direct Amidation (Boric Acid Catalyzed) | Benzoic acid, benzylamine, boric acid | N-benzylbenzamide | 62-89% |
| Gewald Reaction followed by amidation | Ketone/aldehyde, α-cyanoester, sulfur, amine | 2-Amino-3-carboxamidotetrahydrobenzothiophenes | 65-70% |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on published experimental procedures and offer a practical guide for laboratory synthesis.
Acyl Chloride Amination
This is a classical and straightforward method for amide bond formation.
Synthesis of N-(substituted)-3-chloro-1-benzothiophene-2-carboxamide:
A solution of 3-chlorobenzo[b]thiophene-2-carbonyl chloride (0.002 mol) and the corresponding amine (e.g., 2-amino-6-substituted benzothiazole or an aniline derivative) (0.002 mol) in 25-30 mL of pyridine is refluxed for 10-15 hours. After cooling, the reaction mixture is poured into ice-cold water. The resulting solid precipitate is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the pure N-substituted benzothiophene-2-carboxamide.[1]
Copper-Catalyzed Ullmann-Type C-N Coupling
This method is particularly useful for the arylation of amines with aryl halides.
General Procedure for the Synthesis of N-Substituted Dibenzothiophenes:
In a pressure tube, 2-bromodibenzothiophene (1 equivalent), Cu₂O (20 mol%), the desired amine, and N-methyl pyrrolidinone (NMP) are combined. The mixture is heated at 110 °C in an oil bath for the specified time (typically 24-48 hours). Upon completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting mixture is then extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by column chromatography to yield the aminated dibenzothiophene. For certain primary amines, the addition of a base like Cs₂CO₃ may be required to achieve good yields.[2][3]
Palladium-Catalyzed Buchwald-Hartwig Amination
This powerful cross-coupling reaction is known for its high efficiency and broad substrate scope, particularly for the synthesis of N-aryl amines.
General Procedure for Buchwald-Hartwig Amination:
In an oven-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ (1 mol%), a suitable phosphine ligand (e.g., RuPhos, 2 mol%), and NaOtBu (1.2 equivalents) are combined. The aryl or heteroaryl halide (1 equivalent) and the amine (1.2 equivalents) are then added. The reaction is typically carried out without a solvent (neat) or in a solvent like dioxane and heated at a specified temperature (e.g., 110 °C) for a duration of 12-24 hours. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the product is purified by column chromatography. The choice of phosphine ligand is crucial and often needs to be optimized for specific substrates.[4]
Direct Amidation of Carboxylic Acids
This approach offers a more atom-economical route by avoiding the pre-activation of the carboxylic acid.
Boric Acid Catalyzed Amidation of Benzoic Acid with Benzylamine:
Benzoic acid (0.03 mol), boric acid (1-50 mol%), and toluene are added to a reaction vessel equipped with a Dean-Stark trap. The mixture is stirred, and then benzylamine (0.031 mol) is added. The reaction is heated to reflux for 5-20 hours, during which water is collected in the Dean-Stark trap. The reaction progress is monitored by TLC. After cooling, the mixture is poured into hexanes to precipitate the product. The solid is collected by filtration, washed with water to remove residual boric acid, and dried to yield the amide.[5][6]
Visualizing the Synthetic Workflow
The choice of a synthetic route often depends on the available starting materials and the desired substitution pattern on the final benzothiophene amide. The following diagram illustrates a logical workflow for selecting an appropriate method.
Caption: Workflow for selecting a synthetic route to benzothiophene amides.
References
- 1. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 2. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]
- 6. sciepub.com [sciepub.com]
Navigating the Analytical Maze: A Comparative Guide to HPLC Purity Assessment of 6-bromo-3-chloro-1-benzothiophene Derivatives
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-bromo-3-chloro-1-benzothiophene derivatives, a class of compounds with significant potential in medicinal chemistry. Due to the limited availability of specific experimental data for this exact class of molecules, this guide presents illustrative protocols and data based on established principles for the analysis of halogenated aromatic compounds.
The benzothiophene scaffold is a privileged structure in drug discovery, and its halogenated derivatives are of particular interest for their modulated physicochemical and biological properties.[1][2] However, the synthesis of such molecules can often result in a mixture of the desired product, starting materials, and various impurities. High-Performance Liquid Chromatography (HPLC) stands as the quintessential technique for separating and quantifying these components, thereby determining the purity of the synthesized derivative.[3][4]
Comparing HPLC Column Chemistries for Optimal Separation
The choice of the stationary phase is paramount in developing a successful HPLC separation method. For 6-bromo-3-chloro-1-benzothiophene derivatives, which are relatively non-polar aromatic compounds, several reversed-phase column chemistries can be considered.
Table 1: Comparison of HPLC Column Performance for Halogenated Benzothiophene Analysis
| Column Type | Principle of Separation | Advantages for Halogenated Aromatics | Potential Disadvantages |
| C18 (Octadecyl) | Hydrophobic interactions. | Strong retention for non-polar compounds; widely applicable and well-understood.[5][6] | May not provide sufficient selectivity to separate closely related isomers or impurities. |
| C8 (Octyl) | Hydrophobic interactions (less retentive than C18). | Reduced analysis time compared to C18 for highly retained compounds.[5] | Similar selectivity to C18, may not resolve critical pairs. |
| Phenyl (Phenyl-Hexyl) | Hydrophobic and π-π interactions. | Enhanced selectivity for aromatic and halogenated compounds due to π-π interactions between the analyte and the stationary phase.[7][8] | Retention can be sensitive to the organic modifier used in the mobile phase.[8] |
| PFP (Pentafluorophenyl) | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions. | Offers unique selectivity for halogenated compounds and positional isomers due to multiple interaction modes.[7] | Can be more complex to develop methods for due to the multiple interaction mechanisms. |
Based on the principles of chromatography, Phenyl and PFP columns are often advantageous for separating halogenated aromatic compounds as they provide additional selectivity mechanisms beyond simple hydrophobicity.[7]
Experimental Protocols: A Practical Starting Point
The following are detailed, yet illustrative, experimental protocols for assessing the purity of a hypothetical 6-bromo-3-chloro-1-benzothiophene derivative. These methods can serve as a robust starting point for method development and optimization.
Protocol 1: Standard Reversed-Phase C18 Method
This protocol is a general-purpose method that is often the first to be tested.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[9]
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 50% B, increase to 95% B over 15 minutes.[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile or methanol (1 mg/mL final concentration).[9] Filter the solution through a 0.22 µm syringe filter before injection.[9]
Protocol 2: Enhanced Selectivity with a Phenyl Column
This method aims to improve the resolution of closely eluting impurities by leveraging π-π interactions.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
B: Methanol
-
-
Gradient: Start with 60% B, increase to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of methanol (1 mg/mL final concentration). Filter the solution through a 0.22 µm syringe filter before injection.
Visualizing the Workflow
A systematic approach is crucial for efficient HPLC method development and purity assessment. The following diagram illustrates a typical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. agilent.com [agilent.com]
- 6. auroraprosci.com [auroraprosci.com]
- 7. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. benchchem.com [benchchem.com]
Navigating Novel Compound Synthesis: A Comparative Guide to Derivatives of 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
For researchers, scientists, and drug development professionals, the strategic design of novel compounds with enhanced biological activity is a cornerstone of innovation. This guide provides a comparative analysis of compounds derived from 6-bromo-3-chloro-1-benzothiophene-2-carbonyl chloride, offering insights into their synthesis, characterization, and potential performance against established alternatives.
The benzothiophene scaffold is a well-established pharmacophore present in a variety of biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical properties and therapeutic efficacy of these compounds. This guide focuses on the derivatives of the readily available starting material, this compound, and draws comparisons with analogous compounds derived from 3-chloro-1-benzothiophene-2-carbonyl chloride to highlight the potential impact of the 6-bromo substitution.
Synthetic Pathways to Novel Benzothiophene Derivatives
The primary route to novel compounds from this compound involves the acylation of various nucleophiles. The highly reactive carbonyl chloride group readily reacts with amines, hydrazines, and other nucleophilic reagents to form a diverse range of amide, hydrazide, and other derivatives. A general synthetic scheme is presented below.
Figure 1: General synthetic pathway for the derivatization of this compound.
Comparative Data of Benzothiophene Derivatives
While specific experimental data for a wide range of derivatives from this compound is limited in publicly available literature, we can draw valuable comparisons from studies on analogous compounds derived from 3-chloro-1-benzothiophene-2-carbonyl chloride. The following tables summarize the types of compounds synthesized and their reported biological activities.
Table 1: Novel Compounds Derived from 3-chloro-1-benzothiophene-2-carbonyl chloride and their Biological Activities
| Compound Class | Examples of Synthesized Derivatives | Reported Biological Activity |
| Quinazolinones | 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones | Antibacterial, Antifungal[1] |
| Carboxamides | N-(substituted)-3-chloro-1-benzothiophene-2-carboxamides | Anthelmintic[2] |
| Acylhydrazones | Benzo[b]thiophene acylhydrazones | Antimicrobial against multidrug-resistant Staphylococcus aureus[3] |
| Pyrimidines, Isoxazolines, Pyrazoles | Various heterocyclic compounds derived from chalcone intermediates | Antibacterial[4] |
Table 2: Potential Novel Compounds from this compound
| Compound Class | Hypothetical Derivative Structure | Expected Biological Activity Enhancement |
| Quinazolinones | 2-(6-bromo-3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones | Increased antimicrobial and anti-inflammatory activity.[1] |
| Carboxamides | N-(substituted)-6-bromo-3-chloro-1-benzothiophene-2-carboxamides | Potentially enhanced lipophilicity leading to improved cell permeability and anthelmintic activity. |
| Acylhydrazones | 6-bromo-benzo[b]thiophene acylhydrazones | Increased potency against resistant bacterial strains due to the presence of the bromo substituent. |
Experimental Protocols
The following provides a detailed methodology for the synthesis of a representative class of compounds, N-substituted-6-bromo-3-chloro-1-benzothiophene-2-carboxamides. This protocol is based on established procedures for similar acylation reactions.
Synthesis of N-(Aryl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide
-
Materials:
-
This compound
-
Substituted aniline (1.0 equivalent)
-
Anhydrous pyridine or triethylamine (as solvent and base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as solvent)
-
Ice bath
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve the substituted aniline (1.0 equivalent) in anhydrous pyridine or a mixture of DCM and triethylamine at room temperature in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous DCM or THF to the cooled amine solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to afford the purified N-(Aryl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamide.
-
-
Characterization:
-
The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
-
Figure 2: Experimental workflow for the synthesis and characterization of N-(Aryl)-6-bromo-3-chloro-1-benzothiophene-2-carboxamides.
Conclusion and Future Directions
The derivatization of this compound presents a promising avenue for the discovery of novel therapeutic agents. Based on the literature for analogous compounds, the introduction of a bromine atom at the 6-position is anticipated to enhance the biological activity of the resulting derivatives. Specifically, an increase in antimicrobial, anti-inflammatory, and anthelmintic potency is plausible.
This guide provides a foundational framework for researchers to explore the synthesis and characterization of these novel compounds. Further experimental investigation is warranted to fully elucidate the structure-activity relationships and to quantify the performance of these 6-bromo-substituted benzothiophene derivatives against existing alternatives. The detailed protocols and comparative data herein should serve as a valuable resource for initiating such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride: A Step-by-Step Guide
Proper disposal of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride is critical due to its reactive and hazardous nature. As an acyl chloride, it reacts vigorously with nucleophiles, including water, and is classified as a corrosive and irritating compound.[1][2][3] This guide provides essential, step-by-step procedures for the safe neutralization and disposal of this chemical, ensuring the safety of laboratory personnel and compliance with waste regulations. The primary disposal strategy involves a two-stage process: quenching the reactive carbonyl chloride group, followed by the collection of the resulting, less reactive compound as halogenated organic waste.
I. Essential Safety Precautions & Personal Protective Equipment (PPE)
All handling and disposal procedures must be conducted inside a certified chemical fume hood to prevent inhalation of corrosive vapors.[4] An emergency eyewash station and safety shower must be readily accessible. Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Chemical-resistant lab coat
-
Acid-resistant gloves (e.g., nitrile or neoprene)[4]
II. Step-by-Step Disposal Protocol: Quenching and Collection
The recommended method for neutralizing residual this compound is by quenching with a basic solution, such as sodium bicarbonate. This procedure converts the reactive acyl chloride into its more stable sodium carboxylate salt, neutralizing the hydrochloric acid (HCl) byproduct that is formed during hydrolysis.[4]
Experimental Protocol: Quenching with Saturated Sodium Bicarbonate (NaHCO₃)
-
Preparation of Quenching Solution: Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of this quenching solution should be at least 5 to 10 times the volume of the acyl chloride waste to be neutralized.[4]
-
Setup: Pour the NaHCO₃ solution into an Erlenmeyer flask that is large enough to accommodate potential foaming and gas evolution. Place this flask in an ice bath to cool the solution and help control the reaction temperature.
-
Slow Addition: While vigorously stirring the cold NaHCO₃ solution, add the this compound waste slowly and dropwise. This addition must be carefully controlled to manage the exothermic reaction and the release of carbon dioxide (CO₂) gas, which can cause foaming.[4]
-
Reaction Completion: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30-60 minutes to ensure the complete hydrolysis of the acyl chloride.[4]
-
Final pH Check: Before proceeding, check the pH of the aqueous solution with pH paper to ensure it is neutral or slightly basic. If the solution is still acidic, add more saturated NaHCO₃ solution until a neutral pH is achieved.
III. Waste Segregation and Final Disposal
The quenched solution contains a halogenated organic compound. It is imperative to segregate this waste stream properly to ensure correct disposal and to prevent contamination of other waste types.
-
Collection: Carefully transfer the entire quenched mixture into a designated hazardous waste container labeled "Halogenated Organic Waste".[5][6][7]
-
Labeling: Ensure the waste container is clearly and accurately labeled with its contents, including the name of the neutralized chemical. The container must be kept closed and sealed when not in use.[5][7]
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as acids and oxidizing agents.[7][8]
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EH&S) department.[7] Never pour halogenated organic waste down the sanitary sewer.[5][8]
Data Presentation
The following table summarizes the key quantitative parameters for the quenching protocol.
| Parameter | Recommended Value/Procedure | Rationale |
| Quenching Agent | Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | Neutralizes the acyl chloride and the acidic HCl byproduct efficiently.[4] |
| Volume Ratio | 5-10 parts quenching solution to 1 part acyl chloride | Ensures a sufficient excess of the quenching agent to complete the reaction.[4] |
| Reaction Temperature | 0 - 10°C (Ice Bath) | Controls the exothermic reaction, minimizing splashes and rapid gas evolution.[4] |
| Addition Rate | Slow, dropwise with vigorous stirring | Prevents uncontrolled foaming and excessive heat generation.[4] |
| Post-Addition Stir Time | 30 - 60 minutes at room temperature | Ensures the quenching reaction goes to completion.[4] |
| Final pH | Neutral to slightly basic (pH ≥ 7) | Confirms the complete neutralization of all acidic components. |
| Waste Category | Halogenated Organic Waste | The product is a brominated and chlorinated organic compound.[6][9] |
Mandatory Visualization
The logical workflow for the proper disposal of this compound is illustrated below.
References
- 1. aaronchem.com [aaronchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. bucknell.edu [bucknell.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
Safe Handling and Disposal of 6-Bromo-3-chloro-1-benzothiophene-2-carbonyl chloride
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound. The following step-by-step guidance is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory operations.
Hazard Summary and Key Data
This compound is a reactive acyl chloride. Its primary hazards stem from its corrosive nature and violent reaction with water.[1][2] Contact with moisture, including humidity in the air, can produce corrosive hydrochloric acid gas. Based on data for structurally similar compounds, it is expected to cause severe skin burns and serious eye damage.[2][3] Inhalation may cause respiratory irritation, and ingestion can be harmful.[4][5]
| Parameter | Data | Reference |
| Chemical Name | This compound | [6] |
| Molecular Formula | C₉H₃BrCl₂OS | [6] |
| Molecular Weight | 310.00 g/mol | [6] |
| CAS Number | Not available for this specific isomer. | |
| Primary Hazards | Reacts violently with water. Causes severe skin burns and eye damage. May cause respiratory irritation. | [2][3][4] |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents. | [1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) plan is mandatory to prevent exposure. The following equipment must be worn at all times when handling this chemical.
| PPE Category | Specification | Rationale |
| Eye & Face Protection | Chemical splash goggles used in combination with a full-face shield.[2][4][7] | Protects against splashes and corrosive vapors which can cause severe eye damage.[3] |
| Hand Protection | Chemical-resistant gloves (e.g., Neoprene or Nitrile rubber).[1][7][8] | Prevents skin contact which can lead to severe burns.[3] |
| Body Protection | Chemical-resistant apron or lab coat.[7] | Protects against splashes and contamination of personal clothing.[2] |
| Respiratory Protection | All handling must occur in a certified chemical fume hood.[1][2] | Protects against inhalation of corrosive dust and vapors.[4] |
| Foot Protection | Closed-toe shoes (Safety boots with chemical resistance are recommended).[8] | Protects feet from potential spills. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational workflow is essential for minimizing risks.
Preparation Phase
-
Review Safety Data Sheet (SDS): Before beginning work, thoroughly read the SDS for a closely related compound, such as 5-Bromo-1-benzothiophene-2-carbonyl chloride, to understand its specific hazards.[2]
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble PPE: Don all required PPE as specified in the table above.
-
Prepare Workspace: The work area inside the fume hood must be clean, dry, and clear of incompatible materials, especially water and alcohols.[1]
-
Prepare for Spills: Have a spill kit ready. The kit should contain an inert absorbent material (e.g., sand, vermiculite), and a sealed container for waste.
Handling Phase
-
Work in Fume Hood: Conduct all transfers and manipulations of the chemical exclusively within the fume hood.[2]
-
Avoid Moisture: Keep the container tightly sealed whenever not in use to prevent reactions with atmospheric moisture.[1]
-
Prevent Inhalation: Handle the solid carefully to avoid creating dust.[4]
-
Immediate First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][3]
-
Post-Handling Phase
-
Decontamination: Wipe down the work surface in the fume hood. Decontaminate any equipment used.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[4]
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[1]
Disposal Plan
Proper segregation and disposal of chemical waste are critical for safety and environmental compliance.
-
Waste Classification: As a halogenated organic compound, this chemical must be disposed of as hazardous waste.[9]
-
Waste Segregation:
-
Collect all waste containing this chemical in a designated "Halogenated Organic Waste" container.[9][10]
-
Do NOT mix halogenated waste with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[11]
-
Do not dispose of this chemical down the drain under any circumstances.[10][11]
-
-
Container Management:
-
Final Disposal: The collected waste will be sent for high-temperature incineration at a licensed hazardous waste facility.[9][13] Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) office.
Workflow for Safe Handling and Disposal
Caption: Workflow for handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. aaronchem.com [aaronchem.com]
- 5. chemdmart.com [chemdmart.com]
- 6. scbt.com [scbt.com]
- 7. na.bhs1.com [na.bhs1.com]
- 8. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 9. bucknell.edu [bucknell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. otago.ac.nz [otago.ac.nz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
